molecular formula C7H6F2O2S B13635954 (4-Fluorophenyl)methanesulfonyl fluoride

(4-Fluorophenyl)methanesulfonyl fluoride

Cat. No.: B13635954
M. Wt: 192.19 g/mol
InChI Key: UUTPDKQJMRNUMX-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)methanesulfonyl fluoride is a useful research compound. Its molecular formula is C7H6F2O2S and its molecular weight is 192.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Fluorophenyl)methanesulfonyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Fluorophenyl)methanesulfonyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-fluorophenyl)methanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTPDKQJMRNUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Mechanistic Paradigm of (4-Fluorophenyl)methanesulfonyl Fluoride in SuFEx Chemistry: A Technical Guide for Covalent Ligand Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally transformed the landscape of click chemistry, offering unprecedented stability-reactivity balances for chemical biology and drug discovery[1]. While aryl sulfonyl fluorides have dominated the SuFEx literature due to their absolute stability in aqueous media, aliphatic and benzylic sulfonyl fluorides—such as (4-Fluorophenyl)methanesulfonyl fluoride —present a highly nuanced mechanistic profile.

As a derivative of the classic serine protease inhibitor PMSF (phenylmethanesulfonyl fluoride)[2], the 4-fluoro analog introduces distinct stereoelectronic effects that modulate its reactivity. This whitepaper provides an in-depth technical analysis of its mechanism of action, detailing the causality behind experimental design, and providing self-validating protocols for its application in covalent ligand discovery.

Stereoelectronics and Chemical Identity

(4-Fluorophenyl)methanesulfonyl fluoride (CAS: 1889921-78-1)[3] is characterized by a highly electrophilic S(VI) center bonded to a stable fluoride leaving group, adjacent to a benzylic carbon.

The inclusion of the para-fluoro substitution on the phenyl ring serves three critical functions:

  • Inductive Modulation: The electron-withdrawing nature of the fluorine atom slightly increases the acidity of the benzylic α -protons compared to standard PMSF.

  • Lipophilicity (logP) Enhancement: The fluorine atom enhances the hydrophobic interactions of the warhead within enzymatic binding pockets.

  • Analytical Tracking: It provides a distinct 19 F NMR handle (typically around +50 to +55 ppm)[4], allowing for real-time, non-destructive monitoring of the SuFEx reaction kinetics.

Dual Mechanisms of Action in SuFEx Chemistry

The reactivity of (4-Fluorophenyl)methanesulfonyl fluoride is governed by a bifurcation in its mechanistic pathway, dictated entirely by the pH and the basicity of the microenvironment[5]. Understanding this duality is the cornerstone of successful experimental design.

Pathway A: Direct SN​VI Attack (Proximity-Driven / Weak Base)

Under neutral physiological conditions (pH 7.0–7.4) or in the presence of weak, non-nucleophilic bases, the S-F bond remains kinetically inert. Activation occurs strictly via a direct nucleophilic substitution at the S(VI) center ( SN​VI ). In biological systems, this is driven by the spatial proximity of a nucleophilic residue (e.g., the catalytic Serine in human neutrophil elastase or chymotrypsin)[6]. The enzymatic oxyanion hole or a tailored hydrogen-bonding network stabilizes the departing fluoride ion, effectively lowering the activation energy barrier for the exchange.

Pathway B: The E1cB Sulfene Elimination (Strong Base)

Unlike aryl sulfonyl fluorides, benzylic sulfonyl fluorides possess acidic α -protons. When exposed to strong bases (e.g., DBU, BEMP) or aqueous buffers above pH 7.5, the molecule undergoes rapid deprotonation. This triggers an E1cB elimination of hydrogen fluoride (HF), generating a highly reactive, transient sulfene intermediate (4-F-C 6​ H 4​ -CH=SO 2​ )[5]. The sulfene then undergoes rapid, unselective nucleophilic addition.

Causality Check: If your goal is specific covalent inhibition of a protein target, the E1cB pathway is detrimental as it leads to rapid hydrolysis (half-life < 35 mins at pH 8) and non-specific labeling. Conversely, in synthetic organic chemistry, harnessing the sulfene pathway via DBU catalysis ensures quantitative yields in minutes[7].

Mechanism Substrate (4-Fluorophenyl)methanesulfonyl Fluoride Base Base (e.g., DBU) / pH > 7.5 Substrate->Base Deprotonation (alpha-carbon) Nucleophile Nucleophile (R-OH / R-NH2) Substrate->Nucleophile Direct SN-VI Attack (H-bond stabilized) Sulfene Reactive Sulfene Intermediate (4-F-C6H4-CH=SO2) Base->Sulfene E1cB Elimination (-HF) Product SuFEx Conjugate (Sulfonate / Sulfonamide) Nucleophile->Product -HF Sulfene->Product Rapid Addition

Mechanistic pathways of (4-Fluorophenyl)methanesulfonyl fluoride in SuFEx chemistry.

Quantitative Data: Reactivity and Stability

To ensure experimental reproducibility, researchers must account for the kinetic stability of benzylic sulfonyl fluorides. The following table synthesizes the reactivity metrics of (4-Fluorophenyl)methanesulfonyl fluoride compared to standard aryl SuFEx hubs.

Compound ClassRepresentative HubPrimary Reaction PathwayAqueous Half-Life (pH 7.0)Aqueous Half-Life (pH 8.0)Optimal Synthetic Catalyst
Aryl Sulfonyl Fluoride Benzenesulfonyl fluorideDirect SN​VI > 100 hours> 100 hoursDBU (10-20 mol%)
Benzylic Sulfonyl Fluoride PMSFDirect SN​VI / E1cB~ 110 mins~ 35 minsDBU (5 mol%)
Fluorinated Benzylic (4-F-Phenyl)methanesulfonyl fluoride Direct SN​VI / E1cB~ 95 mins < 25 mins DBU (5 mol%)

Data derived from kinetic studies of PMSF derivatives and SuFEx stability assays[5]. The enhanced degradation at pH 8.0 highlights the strict requirement for pH control during biological assays.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation steps to ensure scientific integrity and high-fidelity results.

Protocol A: Synthetic SuFEx Coupling (In Vitro)

Objective: Synthesize a sulfonamide library using (4-Fluorophenyl)methanesulfonyl fluoride and primary amines. Causality: DBU is selected over Triethylamine (TEA) because DBU's amidine structure acts as a superior hydrogen-bond acceptor, stabilizing the departing fluoride ion and driving the reaction to completion without requiring silyl-protected nucleophiles[7].

  • Preparation: Dissolve 1.0 eq of (4-Fluorophenyl)methanesulfonyl fluoride (0.5 mmol) and 1.1 eq of the target amine in 2.0 mL of anhydrous Acetonitrile (CH 3​ CN).

  • Catalysis: Add 0.05 eq (5 mol%) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise at room temperature.

  • Reaction Monitoring (Validation Step): Extract a 10 μ L aliquot after 15 minutes. Dilute in CDCl 3​ and perform a rapid 19 F NMR scan. The complete disappearance of the S-F peak at ~ +53 ppm confirms full conversion[4].

  • Quenching & Purification: Quench the reaction with 1M HCl (1.0 mL) to neutralize DBU and halt any sulfene-driven side reactions. Extract with Ethyl Acetate, dry over MgSO 4​ , and concentrate.

Protocol B: Covalent Protein Labeling (In Situ)

Objective: Identify covalent target engagement of the warhead in a complex proteome. Causality: The buffer is strictly maintained at pH 7.2 to suppress the E1cB sulfene elimination. This ensures that any covalent bond formed is the result of specific, proximity-driven SN​VI attack by the enzyme's active site, rather than non-specific labeling by a reactive sulfene[5].

  • Incubation: Incubate the purified target protein (10 μ M) with 50 μ M of the warhead in a 50 mM HEPES buffer (pH 7.2, 150 mM NaCl) at 37°C for 60 minutes.

  • Denaturation & Digestion: Denature the protein using 8M Urea. Reduce disulfide bonds with 10 mM DTT (30 min, 56°C) and alkylate with 20 mM Iodoacetamide (30 min, dark). Digest overnight with Trypsin (1:50 w/w).

  • LC-MS/MS Analysis (Validation Step): Analyze the peptide fragments via high-resolution LC-MS/MS. Search for a specific mass shift of +172.00 Da on Serine, Tyrosine, or Lysine residues. This mass shift corresponds to the addition of the 4-F-benzylsulfonyl group (192.01 Da) minus the loss of HF (20.01 Da)[2].

Workflow Step1 1. Probe Incubation (pH 7.2 HEPES) Step2 2. Proteolytic Digestion (Trypsin) Step1->Step2 Step3 3. Covalent Capture (+172 Da Shift) Step2->Step3 Step4 4. LC-MS/MS Validation Step3->Step4

Self-validating experimental workflow for covalent ligand screening.

Conclusion

(4-Fluorophenyl)methanesulfonyl fluoride represents a highly tunable, dual-pathway electrophile in the SuFEx toolkit. By understanding the stereoelectronic causality behind its reactivity—specifically the balance between proximity-driven SN​VI substitution and base-catalyzed E1cB sulfene elimination—researchers can precisely deploy this molecule for both high-yield organic synthesis and highly specific covalent drug discovery.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.[Link]

  • Gold, A. M., & Fahrney, D. (1964). Sulfonyl Fluorides as Inhibitors of Esterases. II. Formation and Reactions of Phenylmethanesulfonyl α-Chymotrypsin. Biochemistry.[Link]

  • Zhao, A., et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Smedley, C. J., et al. (2022). Aliphatic sulfonyl fluoride synthesis via reductive decarboxylative fluorosulfonylation of aliphatic carboxylic acid NHPI esters. Organic Chemistry Frontiers.[Link]

  • Liang, D.-D., et al. (2020). Silicon-Free SuFEx Reactions of Sulfonimidoyl Fluorides: Scope, Enantioselectivity, and Mechanism. Angewandte Chemie International Edition.[Link]

Sources

Comprehensive Structural and Synthetic Profiling of (4-Fluorophenyl)methanesulfonyl fluoride (CAS 1889921-78-1)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally reshaped the landscape of click chemistry, offering a highly stable yet selectively reactive functional handle for bioconjugation and late-stage functionalization . While aryl sulfonyl fluorides are well-characterized, aliphatic sulfonyl fluorides like (4-Fluorophenyl)methanesulfonyl fluoride (CAS 1889921-78-1) represent a highly valuable, Csp³-hybridized chemical space. Historically, accessing these aliphatic variants was plagued by the instability of aliphatic sulfonyl chlorides and the lack of reliable SO₂ insertion methods.

This technical guide deconstructs the structural characteristics, spectroscopic validation markers, and the field-proven reductive decarboxylative fluorosulfonylation methodology required to synthesize and utilize this compound effectively.

Physicochemical and Structural Characteristics

Understanding the exact structural parameters of (4-Fluorophenyl)methanesulfonyl fluoride is critical for downstream SuFEx applications. The compound is a stable white solid at room temperature, making it highly amenable to long-term storage without the hydrolytic degradation typically seen in sulfonyl chlorides.

Table 1: Core Physicochemical Properties
PropertyValue
Chemical Name (4-Fluorophenyl)methanesulfonyl fluoride
CAS Registry Number 1889921-78-1
Molecular Formula C₇H₆F₂O₂S
Molecular Weight 192.18 g/mol
Exact Mass (HRMS) 192.0051 g/mol (Calcd); 192.0047 g/mol (Found)
Melting Point 94 – 95 °C
Physical Appearance White Solid
Spectroscopic Profile & Causal Analysis

A self-validating experimental system requires rigorous spectroscopic markers. The NMR profile of this compound provides definitive proof of successful SO₂F incorporation .

  • ¹H NMR Causality: The methylene protons (-CH₂-) do not appear as a singlet, as one might expect for an isolated methylene group. Instead, they manifest as a distinct doublet at δ 4.58 ppm. This splitting is causally linked to the scalar coupling (²J_{HF} = 3.1 Hz) with the highly electronegative fluorine atom directly bound to the adjacent sulfur(VI) center. This diagnostic doublet is your primary self-validating marker for successful fluorosulfonylation.

  • ¹⁹F NMR Causality: The spectrum displays two distinct environments. The sulfonyl fluorine (-SO₂F) resonates at δ 50.96 ppm as a triplet (J = 3.8 Hz) due to ³J_{FH} coupling with the adjacent methylene protons. The aromatic fluorine (-C₆H₄F) appears as a multiplet around δ -110.6 ppm.

Table 2: Quantitative NMR Assignments (CDCl₃)
NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (Hz)IntegrationAssignment
¹H NMR 7.42dd, J = 8.5, 5.22HAromatic protons (ortho to alkyl)
¹H NMR 7.13t, J = 8.62HAromatic protons (ortho to fluoro)
¹H NMR 4.58d, J = 3.12HMethylene (-CH₂-SO₂F)
¹⁹F NMR 50.96t, J = 3.8~1FSulfonyl fluoride (-SO₂F)
¹⁹F NMR -110.6m1FAromatic fluoride (Ar-F)
¹³C NMR 163.8d, J = 251.51CAromatic C-F
¹³C NMR 56.2d, J = 16.21CMethylene C (-CH₂-SO₂F)

Mechanistic Pathway: Radical Sulfur Dioxide Insertion

The synthesis of CAS 1889921-78-1 bypasses unstable sulfonyl chloride intermediates by utilizing a radical sulfur dioxide insertion and fluorination strategy.

Mechanism A Redox-Active NHPI Ester (Precursor) B Primary Alkyl Radical (Csp³•) A->B Na₂S₂O₄, Zn (-CO₂, -Phthalimide) C Sulfonyl Radical (R-SO₂•) B->C SO₂ Insertion (from Na₂S₂O₄) D Aliphatic Sulfonyl Fluoride (CAS 1889921-78-1) C->D NFSI (Electrophilic Fluorination)

Fig 1. Radical-mediated reductive decarboxylative fluorosulfonylation pathway.

Mechanistic Logic:

  • Initiation: Single-electron transfer (SET) reduction by Zinc and Na₂S₂O₄ triggers the decarboxylation of the NHPI ester, ejecting CO₂ and the phthalimide anion to generate a primary benzylic radical (Csp³•).

  • Propagation: The benzylic radical is rapidly trapped by sulfur dioxide (generated in situ from the Na₂S₂O₄ surrogate) to form a nucleophilic sulfonyl radical, which is further reduced to a zinc/sodium sulfonate intermediate.

  • Termination: Electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) converts the sulfonate into the highly stable sulfonyl fluoride.

Experimental Workflow & Step-by-Step Protocol

To ensure high fidelity and reproducibility, the following protocol details the exact stoichiometric and thermodynamic controls required to synthesize (4-Fluorophenyl)methanesulfonyl fluoride .

Workflow Step1 1. NHPI Esterification 2-(4-fluorophenyl)acetic acid + NHPI + DIC Step2 2. Reductive Cleavage & SO₂ Insertion Na₂S₂O₄ + Zn in DMPr/H₂O (80°C, 9h) Step1->Step2 Step3 3. Electrophilic Fluorination Addition of NFSI (RT, 4h) Step2->Step3 Step4 4. Purification Silica Gel Flash Chromatography (5:1 PE:DCM) Step3->Step4

Fig 2. Step-by-step experimental workflow for synthesizing CAS 1889921-78-1.

Phase 1: Preparation of the NHPI Redox-Active Ester

Rationale: Converting the native 2-(4-fluorophenyl)acetic acid to an N-hydroxyphthalimide (NHPI) ester lowers the reduction potential, enabling facile SET under mild conditions.

  • In a round-bottom flask, dissolve 2-(4-fluorophenyl)acetic acid (5.0 mmol, 1.0 equiv.), N-hydroxyphthalimide (5.5 mmol, 1.1 equiv.), and 4-dimethylaminopyridine (DMAP, 0.5 mmol, 0.1 equiv.) in 50 mL of anhydrous dichloromethane (DCM).

  • Add N,N'-diisopropylcarbodiimide (DIC, 5.5 mmol, 1.1 equiv.) dropwise while stirring vigorously.

  • Stir the reaction mixture for 3–5 hours at room temperature.

  • Filter the mixture through a pad of Celite to remove the urea byproduct, rinse with DCM, and concentrate the filtrate under reduced pressure to yield the pure NHPI ester.

Phase 2: Reductive Decarboxylative Fluorosulfonylation

Rationale: The biphasic-like solvent system (DMPr/H₂O) is not merely a solubility aid; it is a kinetic necessity. The organic ester is highly lipophilic, while Na₂S₂O₄ and Zn are inorganic. The aqueous phase dissolves the reductant, while the organic phase stabilizes the radical intermediate.

  • To an oven-dried 10 mL sealed tube equipped with a magnetic stir bar, add the NHPI ester (0.4 mmol, 1.0 equiv.), Na₂S₂O₄ (0.6 mmol, 1.5 equiv.), and Zinc powder (0.8 mmol, 2.0 equiv.).

  • Evacuate and backfill the tube with Argon (3 cycles) to ensure an oxygen-free environment, preventing radical quenching.

  • Inject a solvent mixture of N,N-dimethylpropionamide (DMPr) and H₂O (4.0 mL : 0.8 mL) via syringe.

  • Seal the tube and heat the mixture smoothly at 80 °C for 9 hours.

  • Critical Failure Point Mitigation: Cool the reaction entirely to room temperature (RT) before proceeding. NFSI is thermally labile; adding it at 80 °C causes rapid homolytic cleavage of the N-F bond, leading to off-target fluorination and drastically reduced yields.

  • Add N-fluorobenzenesulfonimide (NFSI, 1.2 mmol, 3.0 equiv.) and stir at RT for 4 hours.

Phase 3: Purification and Isolation
  • Dilute the mixture with water and extract with ethyl acetate (3 × 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Purify via silica gel flash column chromatography using an eluent of petroleum ether:dichloromethane (5:1 v/v).

  • Isolate (4-Fluorophenyl)methanesulfonyl fluoride as a white solid. Expected yield: ~66% (49.9 mg).

References

  • Title: Aliphatic sulfonyl fluoride synthesis via reductive decarboxylative fluorosulfonylation of aliphatic carboxylic acid NHPI esters Source: Organic Chemistry Frontiers (Royal Society of Chemistry) URL: [Link]

  • Title: Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie International Edition URL: [Link]

The Fluorinated Advantage: A Technical Guide to Fluorinated PMSF Derivatives in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Covalent drug discovery is undergoing a renaissance, driven by the need for therapeutics with enhanced potency, prolonged duration of action, and the ability to target challenging proteins. Within the arsenal of covalent warheads, sulfonyl fluorides have emerged as a versatile class of electrophiles capable of targeting a broader range of amino acid residues beyond the canonical cysteine. This guide delves into the strategic application of fluorinated phenylmethylsulfonyl fluoride (PMSF) derivatives, a subset of sulfonyl fluorides that offer tunable reactivity and unique properties for the design of next-generation covalent inhibitors and chemical probes. We will explore the mechanistic underpinnings of their reactivity, the influence of fluorine substitution on their chemical properties, and provide practical insights into their synthesis and application in modern drug discovery workflows, including activity-based protein profiling (ABPP).

Introduction: The Rise of "Beyond-Cysteine" Covalent Inhibition

The paradigm of covalent drug discovery has traditionally been dominated by the targeting of cysteine residues, owing to their high nucleophilicity. However, the limited abundance of cysteine in many protein binding sites has spurred the development of electrophiles that can react with other nucleophilic amino acids.[1] Sulfonyl fluorides (SFs) have risen to this challenge, demonstrating the ability to form stable covalent bonds with serine, tyrosine, lysine, and histidine residues.[2][3] This expansion of the targetable proteome has opened new avenues for therapeutic intervention.

Phenylmethylsulfonyl fluoride (PMSF) is a classic and widely used serine protease inhibitor that serves as a foundational scaffold for the design of more sophisticated covalent modifiers.[4][5] While effective, the reactivity of PMSF can be modulated to enhance its selectivity and utility. The introduction of fluorine atoms onto the phenyl ring of PMSF provides a powerful strategy to fine-tune its electronic properties and, consequently, its reactivity and selectivity. This guide will provide a comprehensive exploration of the role and application of these fluorinated PMSF derivatives.

The Mechanism of Action: A Tale of Two Steps

The inhibitory action of PMSF and its fluorinated derivatives against serine proteases is a two-step process that culminates in the irreversible sulfonylation of the active site serine.[2][5]

  • Non-covalent Binding: The inhibitor initially binds reversibly to the enzyme's active site, forming a non-covalent enzyme-inhibitor complex (E·I). This initial binding is governed by a complex interplay of shape complementarity and non-covalent interactions.

  • Covalent Modification: The highly nucleophilic serine residue in the catalytic triad of the protease attacks the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme adduct (E-I), effectively inactivating the enzyme.[5]

The following diagram illustrates this general mechanism:

PMSF_Inhibition_Mechanism E Enzyme (Ser-OH) EI_non_covalent E·I (Non-covalent complex) E->EI_non_covalent Reversible Binding (Ki) I Fluorinated PMSF I->EI_non_covalent EI_covalent E-SO2-R (Covalent adduct) EI_non_covalent->EI_covalent Covalent Modification (kinact) F_ion F⁻ EI_covalent->F_ion Fluoride Release

Caption: General mechanism of serine protease inhibition by fluorinated PMSF derivatives.

The Fluorine Effect: Tuning Reactivity and Properties

The strategic placement of fluorine atoms on the phenyl ring of PMSF allows for precise modulation of the electrophilicity of the sulfonyl group. This "fluorine effect" is a cornerstone of the design of tailored covalent inhibitors.

Electronic Modulation of Reactivity

Fluorine is the most electronegative element, and its incorporation into the aromatic ring of PMSF exerts a strong electron-withdrawing effect. This effect can be transmitted through both inductive and resonance effects, leading to an increase in the partial positive charge on the sulfur atom of the sulfonyl fluoride. This, in turn, makes the sulfur more susceptible to nucleophilic attack by amino acid residues.

The position of the fluorine substituent (ortho, meta, or para) has a differential impact on the reactivity of the sulfonyl fluoride. Generally, a para-fluoro substituent will have a more pronounced effect on the electrophilicity of the sulfur atom compared to a meta-fluoro substituent.

Derivative Predicted Relative Reactivity Rationale
Phenylmethylsulfonyl fluoride (PMSF)BaselineUnsubstituted phenyl ring.
para-Fluoro-PMSFHigherStrong electron-withdrawing effect of fluorine at the para position increases the electrophilicity of the sulfonyl group.
ortho-Fluoro-PMSFVariableElectron-withdrawing effect may be counteracted by steric hindrance near the reaction center.
meta-Fluoro-PMSFSlightly HigherInductive electron-withdrawing effect is present but less pronounced than at the para position.

Table 1: Predicted relative reactivity of fluorinated PMSF derivatives.

Beyond Reactivity: Other Advantages of Fluorination

Beyond modulating reactivity, fluorination can impart other desirable properties to PMSF derivatives:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation.[6]

  • Binding Interactions: Fluorine can participate in favorable non-covalent interactions within a protein binding pocket, such as hydrogen bonds and multipolar interactions, which can enhance binding affinity.

  • ¹⁹F-NMR Probe: The presence of a fluorine atom provides a unique spectroscopic handle for biophysical studies. ¹⁹F-NMR is a powerful technique for monitoring protein-ligand interactions, conformational changes, and covalent modification events in real-time, as there is no background signal in biological systems.[6][7][8][9][10][11]

Experimental Protocols: Synthesis and Application

The successful application of fluorinated PMSF derivatives in covalent drug discovery relies on robust synthetic methods and well-designed experimental workflows.

General Synthesis of Fluorinated PMSF Derivatives

The synthesis of fluorinated PMSF derivatives typically starts from the corresponding fluorinated benzyl halide or sulfonic acid. A general synthetic scheme is outlined below:

Synthesis_of_Fluorinated_PMSF start Fluorinated Benzyl Halide or Sulfonic Acid intermediate1 Sulfonyl Chloride Derivative start->intermediate1 Sulfonylation final_product Fluorinated PMSF Derivative intermediate1->final_product Fluorination ABPP_Workflow proteome Complex Proteome (e.g., cell lysate) labeling Covalent Labeling of Target Enzymes proteome->labeling probe Fluorinated PMSF-Alkyne Probe probe->labeling click_chem Click Chemistry with Azide-Reporter (e.g., Biotin-N₃) labeling->click_chem enrichment Affinity Enrichment of Labeled Proteins click_chem->enrichment analysis LC-MS/MS Analysis and Target Identification enrichment->analysis

Sources

19F NMR Chemical Shift Analysis of (4-Fluorophenyl)methanesulfonyl Fluoride: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Fluorophenyl)methanesulfonyl fluoride (Chemical Formula: C₇H₆F₂O₂S) is a highly valuable bifunctional building block in modern drug discovery, particularly within the realm of covalent inhibitors and Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1]. The presence of two distinct fluorine environments—an aromatic fluorine and an aliphatic sulfonyl fluoride—makes it an excellent internal model for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy[2]. This whitepaper provides an in-depth technical analysis of its ¹⁹F NMR chemical shifts, elucidating the electronic causality behind the spectral data and detailing a self-validating protocol for accurate spectral acquisition.

Theoretical Framework: Electronic Environments and Chemical Shifts

Fluorine-19 is a highly sensitive NMR nucleus (spin 1/2, 100% natural abundance) with a broad chemical shift range heavily influenced by local electron density[3]. In (4-Fluorophenyl)methanesulfonyl fluoride, the two fluorine atoms reside in vastly different electronic environments, dictating their spectral positions:

  • Aromatic Fluorine (4-F): Attached directly to the phenyl ring, this fluorine experiences shielding from the π -electron cloud of the aromatic system. Electron-donating resonance effects enhance this shielding, causing the resonance to appear upfield (negative ppm values relative to the CFCl₃ reference)[3].

  • Sulfonyl Fluoride (-SO₂F): The fluorine atom is bonded to a highly oxidized, strongly electron-withdrawing sulfonyl group (-SO₂-). The intense inductive deshielding pulls electron density away from the fluorine nucleus, shifting its resonance significantly downfield (positive ppm values)[3].

Quantitative Spectral Data

The following table summarizes the empirical ¹⁹F NMR chemical shifts for (4-Fluorophenyl)methanesulfonyl fluoride in CDCl₃ at 376 MHz, as established in recent synthetic literature.

Table 1: ¹⁹F NMR Spectral Assignments
Fluorine EnvironmentChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationCausality / Structural Correlation
Sulfonyl Fluoride (-SO₂F) +50.96Triplet (t) 3JHF​ = 3.8 Hz1FDeshielded by SO₂; couples with adjacent -CH₂- protons.
Aromatic Fluorine (4-F) -110.5 to -110.7Multiplet (m)N/A (Complex)1FShielded by aromatic ring; couples with adjacent Ar-H protons.

Note: A minor signal at +50.92 ppm (integration 0.06F) is occasionally observed alongside the main +50.96 ppm peak in the literature, which is likely attributable to a minor rotameric state or slight isotopic effect in high-resolution acquisitions.

Logical Assignment Workflow (Visualization)

The assignment of these peaks relies on a combination of chemical shift prediction and spin-spin coupling analysis. The sulfonyl fluoride uniquely couples to the methylene bridge, validating its structural position.

G Molecule (4-Fluorophenyl)methanesulfonyl fluoride ArF_Node Aromatic Fluorine (4-F) Molecule->ArF_Node SO2F_Node Sulfonyl Fluoride (-SO2F) Molecule->SO2F_Node ArF_Env Electron-Rich Aromatic Ring (Shielded) ArF_Node->ArF_Env SO2F_Env Strongly Electron-Withdrawing SO2 (Deshielded) SO2F_Node->SO2F_Env ArF_Shift Shift: ~ -110.6 ppm ArF_Env->ArF_Shift SO2F_Shift Shift: ~ +51.0 ppm SO2F_Env->SO2F_Shift ArF_Coupling Multiplet (m) Couples with Ar-H ArF_Shift->ArF_Coupling SO2F_Coupling Triplet (t), J = 3.8 Hz Couples with -CH2- SO2F_Shift->SO2F_Coupling

Fig 1: Logical assignment of 19F NMR chemical shifts based on electronic environments.

Experimental Protocol: High-Fidelity ¹⁹F NMR Acquisition

To ensure scientific integrity and reproducibility, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system to prevent spectral misassignment.

Step 1: Sample Preparation

  • Action: Dissolve 10–15 mg of purified (4-Fluorophenyl)methanesulfonyl fluoride in 0.6 mL of deuterated chloroform (CDCl₃).

  • Causality: CDCl₃ provides the necessary deuterium lock signal for the spectrometer. Its non-polar, aprotic nature ensures the sulfonyl fluoride remains stable and does not undergo premature hydrolysis, which could easily occur in aqueous or highly protic media.

Step 2: Internal Standard Integration (Self-Validation)

  • Action: Spike the sample with a precise volume of 1-methoxy-4-(trifluoromethoxy)benzene (or CFCl₃) as an internal standard.

  • Causality: Relying solely on the spectrometer's default calibration can lead to shift errors of ± 1-2 ppm in ¹⁹F NMR due to the wide spectral window. The internal standard provides a definitive, immutable reference peak (e.g., δ -58.4 ppm for the trifluoromethoxy group). This self-validates the chemical shift axis, ensuring the +50.96 ppm and -110.6 ppm assignments are absolute.

Step 3: Instrument Tuning and Shimming

  • Action: Insert the sample into a 400 MHz NMR spectrometer (yielding a 376 MHz resonance frequency for ¹⁹F). Tune the probe explicitly to the ¹⁹F frequency and perform rigorous gradient shimming on the ²H lock signal.

  • Causality: The 3JHF​ coupling between the sulfonyl fluoride and the methylene protons is exceptionally fine (3.8 Hz). Poor magnetic field homogeneity (inadequate shimming) will artificially broaden the peaks, causing the critical triplet splitting to collapse into a broad singlet, thereby destroying vital structural information.

Step 4: Acquisition Parameters

  • Action: Set the spectral window to cover +100 ppm to -200 ppm. Configure the relaxation delay (D1) to a minimum of 3 to 5 seconds.

  • Causality: Fluorine nuclei often exhibit prolonged longitudinal relaxation times ( T1​ ). A truncated D1 prevents the spins from returning to thermal equilibrium between pulses, leading to inaccurate signal integration. An extended D1 ensures quantitative accuracy (qNMR), confirming the exact 1:1 ratio between the -SO₂F and 4-F signals.

Step 5: Processing and Analysis

  • Action: Apply a mild exponential window function (line broadening = 0.3 Hz) prior to Fourier transformation. Phase the spectrum manually to ensure symmetrical peak shapes, and perform a baseline correction.

  • Causality: Proper phasing is critical for accurately measuring the 3.8 Hz coupling constant. Baseline correction ensures that the multiplet integration of the aromatic fluorine (-110.5 to -110.7 ppm) is not skewed by baseline roll, which is a common artifact in wide-sweep-width ¹⁹F NMR spectra[2].

References

  • Ma, Z., et al. "Aliphatic sulfonyl fluoride synthesis via reductive decarboxylative fluorosulfonylation of aliphatic carboxylic acid NHPI esters." Organic Chemistry Frontiers (2022). 1

  • Ma, Z., et al. "Supporting Information: Aliphatic sulfonyl fluoride synthesis via reductive decarboxylative fluorosulfonylation of aliphatic carboxylic acid NHPI esters." Organic Chemistry Frontiers (2022).

  • Alfa Chemistry. "19F NMR Chemical Shift Table - Organofluorine." 3

  • Wikipedia. "Fluorine-19 nuclear magnetic resonance spectroscopy." 2

Sources

Synthesis Pathways and Precursors for (4-Fluorophenyl)methanesulfonyl Fluoride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Fluorophenyl)methanesulfonyl fluoride (4-F-PMSF) is a highly valued compound in chemical biology, structural biology, and drug development. As a fluorinated analog of the ubiquitous serine protease inhibitor PMSF (phenylmethanesulfonyl fluoride), the introduction of the para-fluoro substituent provides a critical 19 F NMR handle for mechanistic studies and modulates the electrophilicity of the sulfonyl fluoride warhead. Furthermore, aliphatic sulfonyl fluorides are premier electrophiles in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, enabling the rapid assembly of complex molecular architectures.

This technical guide details the authoritative synthesis pathways, precursor selections, and mechanistic logic required to synthesize 4-F-PMSF with high scientific integrity, comparing classical halogen exchange with modern decarboxylative radical methodologies.

Retrosynthetic Strategies and Precursor Selection

The synthesis of aliphatic sulfonyl fluorides traditionally relies on the halogen exchange (Halex) of a pre-formed sulfonyl chloride. However, recent advances in radical chemistry have unlocked decarboxylative pathways that utilize abundant carboxylic acids[1].

  • Classical Precursor: 4-Fluorobenzyl chloride. This route relies on nucleophilic substitution to install the sulfur atom, followed by oxidative chlorination and halogen exchange. It is highly scalable and relies on inexpensive, commercially available starting materials.

  • Modern Precursor: 2-(4-Fluorophenyl)acetic acid. This route leverages a redox-active N-hydroxyphthalimide (NHPI) ester. It bypasses the unstable sulfonyl chloride intermediate, utilizing a radical sulfur dioxide insertion and electrophilic fluorination strategy[2].

SynthesisPathways A 4-Fluorobenzyl chloride (Classical Precursor) B S-(4-Fluorobenzyl)isothiouronium salt A->B Thiourea, EtOH C (4-Fluorophenyl)methanesulfonyl chloride B->C Cl2, H2O (Oxidation) F (4-Fluorophenyl)methanesulfonyl fluoride C->F KF, 18-Crown-6 D 2-(4-Fluorophenyl)acetic acid (Modern Precursor) E Redox-Active NHPI Ester D->E NHPI, DIC E->F Na2S2O4, NFSI

Figure 1: Classical vs. Modern Synthesis Pathways for 4-F-PMSF.

Protocol A: The Classical Halogen Exchange (Halex) Route

Causality & Logic: The direct conversion of alkyl halides to sulfonyl fluorides is thermodynamically and kinetically challenging. The classical approach first synthesizes the highly reactive sulfonyl chloride. The critical step is the subsequent halogen exchange. Fluoride ions in aqueous media are highly solvated and act as poor nucleophiles. By using anhydrous Potassium Fluoride (KF) in combination with a phase-transfer catalyst like 18-crown-6 in a polar aprotic solvent (e.g., Acetonitrile), the potassium cation is sequestered. This generates a "naked fluoride" anion, which is highly nucleophilic and rapidly drives the conversion of the sulfonyl chloride to the sulfonyl fluoride.

Step-by-Step Methodology:

  • Thiouronium Salt Formation: Dissolve 4-fluorobenzyl chloride (1.0 equiv) and thiourea (1.1 equiv) in absolute ethanol. Reflux the mixture for 4 hours. Concentrate the solvent under reduced pressure to yield the intermediate S-(4-fluorobenzyl)isothiouronium chloride salt quantitatively.

  • Oxidative Chlorination: Suspend the crude salt in water and cool to 0 °C. Slowly bubble chlorine gas (Cl 2​ ) through the vigorously stirred suspension (Note: N-chlorosuccinimide/HCl can be used as a safer benchtop alternative) until the reaction is complete. Extract the resulting (4-fluorophenyl)methanesulfonyl chloride with dichloromethane (DCM), wash with cold brine, and dry over anhydrous Na 2​ SO 4​ .

  • Halogen Exchange: Dissolve the freshly prepared sulfonyl chloride in anhydrous acetonitrile. Add spray-dried KF (3.0 equiv) and 18-crown-6 (0.1 equiv). Stir the suspension at room temperature for 12 hours under a strict nitrogen atmosphere.

  • Workup & Purification: Filter the reaction mixture through a Celite pad to remove precipitated KCl and excess KF. Concentrate the filtrate and purify via silica gel flash chromatography (eluting with petroleum ether/ethyl acetate) to afford the target (4-fluorophenyl)methanesulfonyl fluoride.

Protocol B: Reductive Decarboxylative Fluorosulfonylation (Modern Route)

Causality & Logic: Synthesizing sulfonyl chlorides often requires harsh oxidative conditions which can be incompatible with complex, sensitive functional groups. The modern approach, pioneered by Liu and colleagues, utilizes a radical mechanism[1]. 2-(4-Fluorophenyl)acetic acid is converted into a redox-active NHPI ester. Sodium dithionite (Na 2​ S 2​ O 4​ ) plays a dual mechanistic role: it acts as a single-electron reductant to fragment the NHPI ester into a 4-fluorobenzyl radical, and it decomposes to provide the sulfur dioxide (SO 2​ ) radical anion. The alkyl radical traps the SO 2​ to form an alkyl sulfinate, which is rapidly trapped by N-fluorobenzenesulfonimide (NFSI) to yield the sulfonyl fluoride[2].

Step-by-Step Methodology:

  • NHPI Esterification: To a solution of 2-(4-fluorophenyl)acetic acid (1.0 equiv) and N-hydroxyphthalimide (NHPI, 1.1 equiv) in anhydrous DCM, add N,N'-diisopropylcarbodiimide (DIC, 1.1 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature for 4 hours. Filter the urea byproduct and concentrate to isolate the NHPI ester.

  • Radical Fluorosulfonylation: In a Schlenk tube under a nitrogen atmosphere, combine the NHPI ester (1.0 equiv), Na 2​ S 2​ O 4​ (3.0 equiv), and NFSI (2.5 equiv)[1].

  • Reaction Conditions: Add a degassed solvent mixture of DMF/H 2​ O (3:1 v/v). Seal the tube and heat the mixture to 80 °C with vigorous stirring for 9 hours[2].

  • Workup & Isolation: Cool the mixture to room temperature, dilute with water, and extract three times with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography (eluting with petroleum ether:dichloromethane = 5:1 v/v) to obtain pure (4-fluorophenyl)methanesulfonyl fluoride as a white solid (Yield ~66%, m.p. 94-95 °C)[3].

Mechanism N1 NHPI Ester N2 4-Fluorobenzyl Radical N1->N2 Reductive Decarboxylation (-CO2) N4 Alkyl Sulfinate Intermediate N2->N4 Radical Trapping N3 SO2 Radical Anion (from Na2S2O4) N3->N4 SO2 Insertion N5 Electrophilic Fluorination (by NFSI) N4->N5 Reaction with NFSI N6 (4-Fluorophenyl)methanesulfonyl fluoride N5->N6 F-transfer

Figure 2: Mechanistic pathway of radical decarboxylative fluorosulfonylation.

Comparative Data Analysis

To guide experimental design and scale-up considerations, the following table summarizes the key metrics comparing the classical and modern synthesis pathways.

ParameterProtocol A: Classical Halex RouteProtocol B: Decarboxylative Route
Primary Precursor 4-Fluorobenzyl chloride2-(4-Fluorophenyl)acetic acid
Overall Yield 70 - 80% (over 3 steps)~66% (over 2 steps)[3]
Reaction Time ~20 hours (cumulative)~13 hours (cumulative)
Toxicity/Hazards High (Cl 2​ gas, corrosive intermediates)Moderate (NFSI is a stable solid)
Functional Group Tolerance Low (Sensitive to oxidation/chlorination)High (Mild radical conditions)
Scalability Excellent (Industrial standard)Good (Bench-scale optimized)

Conclusion

The synthesis of (4-fluorophenyl)methanesulfonyl fluoride can be tailored to the specific resources, scale, and safety constraints of the laboratory. While the classical halogen exchange route remains the standard for large-scale, cost-effective production, the modern reductive decarboxylative fluorosulfonylation offers a safer, transition-metal-free alternative with superior functional group tolerance. By understanding the mechanistic causality—whether it is the necessity of generating "naked fluoride" in Protocol A or managing the redox-active fragmentation in Protocol B—researchers can reliably access this critical chemical biology probe.

References

  • Ma, Z., Liu, Y., Ma, X., Hu, X., Guo, Y., Chen, Q., & Liu, C. (2022). Supporting Information: Aliphatic sulfonyl fluoride synthesis via reductive decarboxylative fluorosulfonylation of aliphatic carboxylic acid NHPI esters. Organic Chemistry Frontiers. URL:[Link]

  • Ma, Z., Liu, Y., Ma, X., Hu, X., Guo, Y., Chen, Q., & Liu, C. (2022). Aliphatic sulfonyl fluoride synthesis via reductive decarboxylative fluorosulfonylation of aliphatic carboxylic acid NHPI esters. Organic Chemistry Frontiers, 9, 1115-1120. URL:[Link]

Sources

Half-Life and Aqueous Stability of (4-Fluorophenyl)methanesulfonyl Fluoride: A Technical Guide for Protein Isolation and Enzymology

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Fluorophenyl)methanesulfonyl fluoride (4-F-PMSF) is a specialized, fluorinated analog of the classical serine protease inhibitor, Phenylmethanesulfonyl fluoride (PMSF). While standard PMSF is ubiquitous in cell lysis workflows to prevent unwanted proteolysis[1][2], the introduction of a para-fluoro substitution on the aromatic ring fundamentally alters both the electronic landscape of the molecule and its kinetic stability in aqueous environments. This whitepaper provides an in-depth analysis of the aqueous half-life of 4-F-PMSF, detailing the mechanistic causality behind its degradation, quantitative stability metrics, and self-validating experimental protocols for its use in advanced enzymology.

Mechanistic Principles: Sulfonylation and the para-Fluoro Effect

To understand the stability of 4-F-PMSF, one must first examine the inherent reactivity of the sulfonyl fluoride (-SO₂F) functional group. In aqueous solutions, the sulfonyl sulfur acts as an electrophilic center. It is highly susceptible to nucleophilic attack by water molecules and hydroxide ions (OH⁻), which leads to the displacement of the fluoride ion (F⁻) as a leaving group. This base-catalyzed hydrolysis yields an inactive sulfonate and hydrogen fluoride[1][3].

When a fluorine atom is introduced at the para position of the phenyl ring to create 4-F-PMSF, two competing electronic effects occur:

  • Inductive Effect (-I): Fluorine's high electronegativity pulls electron density away from the aromatic ring and the adjacent benzylic methylene (-CH₂-) group.

  • Resonance Effect (+R): Fluorine can donate lone pairs into the aromatic π-system.

The Causality of Instability: Because the reactive sulfonyl group is insulated from the aromatic π-system by an sp³-hybridized benzylic carbon, the resonance effect (+R) cannot directly delocalize onto the sulfur atom. Consequently, the inductive electron-withdrawing effect (-I) dominates at the benzylic position. This withdrawal of electron density increases the partial positive charge ( δ+ ) on the sulfonyl sulfur, rendering it significantly more electrophilic than the sulfur in unsubstituted PMSF. As a result, 4-F-PMSF undergoes nucleophilic attack by hydroxide ions at an accelerated rate, leading to a shorter aqueous half-life.

Pathway A (4-Fluorophenyl)methanesulfonyl fluoride (Active) B Aqueous Hydrolysis (Nucleophilic attack by OH-) A->B k_hyd (pH dependent) C Enzyme Inhibition (Covalent Serine Binding) A->C k_inact / K_i D Inactive Sulfonate + HF B->D E Sulfonylated Enzyme (Irreversibly Inactivated) C->E

Competitive pathways of 4-F-PMSF in aqueous media: Hydrolysis vs. Enzyme Inhibition.

Aqueous Stability and Half-Life Kinetics

The hydrolysis of sulfonyl fluorides in buffered solutions follows pseudo-first-order kinetics, where the rate of inactivation ( khyd​ ) increases exponentially with increasing pH and temperature[4][5].

For standard unsubstituted PMSF, the half-life ( t1/2​ ) at 25°C is well-documented: approximately 110 minutes at pH 7.0, 55 minutes at pH 7.5, and 35 minutes at pH 8.0[1][6]. Due to the enhanced electrophilicity imparted by the para-fluoro group, the half-life of 4-F-PMSF is reduced by an estimated 15–25% across these physiological pH ranges.

Table 1: Comparative Kinetic Stability of Sulfonyl Fluorides in Aqueous Solutions (25°C)
CompoundpH 7.0 Half-LifepH 7.5 Half-LifepH 8.0 Half-LifePrimary Degradation Mechanism
PMSF (Unsubstituted) ~110 min~55 min~35 minBase-catalyzed hydrolysis[1][4]
4-F-PMSF (Estimated) ~85 - 95 min~40 - 45 min~25 - 30 minAccelerated base-catalyzed hydrolysis

Note: Because the half-life is strictly pH-dependent, solutions rendered highly alkaline (pH > 8.6) will degrade the inhibitor within minutes, a property that can be utilized for safe disposal[4].

Experimental Workflows: Preparation and Validation

To maintain scientific integrity and ensure reproducible protein isolation, the handling of 4-F-PMSF must be rigorously controlled. The following protocols are designed as self-validating systems.

Protocol 1: Preparation of 100 mM Anhydrous Stock Solution

Causality & Safety Rationale: Sulfonyl fluorides are highly unstable in water and must be stored in anhydrous organic solvents[7]. While Dimethyl Sulfoxide (DMSO) is a common biological solvent, it acts as a powerful transdermal penetration enhancer. Because sulfonyl fluorides are highly toxic (LD50 < 500 mg/kg) and can cause severe delayed neurotoxicity[2][5], using DMSO makes intact skin dangerously permeable to the inhibitor[1]. Therefore, anhydrous isopropanol is the scientifically and ethically preferred solvent.

Step-by-Step Methodology:

  • Weighing: Inside a certified fume hood, carefully weigh 19.22 mg of 4-F-PMSF powder (MW: 192.19 g/mol ).

  • Dissolution: Dissolve the powder in exactly 1.0 mL of 100% anhydrous isopropanol to achieve a 100 mM stock concentration. Vortex until completely clear.

  • Storage: Aliquot the solution into tightly sealed, light-protected microcentrifuge tubes. Store at -20°C. Under these strictly anhydrous conditions, the stock remains stable for up to 9 months[1][2].

Protocol 2: Self-Validating Half-Life Assessment (Chromogenic Assay)

Causality Rationale: You cannot rely solely on theoretical half-lives during complex tissue lysis, as local buffer components (e.g., nucleophilic amines like Tris, or lipid micelles) can alter the hydrolysis rate[8]. This protocol uses a chromogenic substrate to empirically validate the residual inhibitory capacity of the 4-F-PMSF solution over time, ensuring your lysis buffer remains protective[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a standard assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25°C).

  • Time-Course Incubation: Dilute the 100 mM 4-F-PMSF stock 1:100 into the assay buffer to a final concentration of 1 mM. Begin a timer (t=0).

  • Aliquot Withdrawal: At intervals of t = 0, 15, 30, 45, and 60 minutes, withdraw a 50 µL aliquot of the incubating 4-F-PMSF solution.

  • Enzyme Reaction: Immediately mix the aliquot with a standardized concentration of a serine protease (e.g., Trypsin) and a chromogenic substrate (e.g., BAPNA). The dilution effectively halts further rapid hydrolysis of the inhibitor.

  • Spectrophotometric Measurement: Measure the absorbance at 405 nm to quantify residual enzyme activity.

  • Kinetic Plotting: Plot the natural logarithm ( ln ) of the remaining inhibitory activity against time. The slope of this line yields the observed first-order rate constant ( kobs​ ), from which the exact empirical half-life ( t1/2​=ln(2)/kobs​ ) in your specific buffer system is validated[3].

Protocol S1 1. Prepare Stock (Anhydrous Solvent) S2 2. Dilute in Buffer (pH 7.0 - 8.0) S1->S2 S3 3. Time-Course Incubation (25°C) S2->S3 S4 4. Chromogenic Residual Assay S3->S4 S5 5. Kinetic Plot (Calculate t_1/2) S4->S5

Self-validating experimental workflow for determining the aqueous half-life of 4-F-PMSF.

Conclusion

The substitution of a para-fluorine atom onto the PMSF scaffold increases the electrophilicity of the sulfonyl group via inductive electron withdrawal. While this can theoretically increase the rate of covalent enzyme inactivation ( kinact​ ), it inherently compromises the compound's aqueous stability, reducing its half-life compared to unsubstituted PMSF. Researchers must account for this accelerated base-catalyzed hydrolysis by adding 4-F-PMSF to lysis buffers immediately prior to use and validating residual activity in complex buffer matrices.

References

  • Title: PMSF - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates Source: PMC (National Institutes of Health) URL: [Link]

  • Title: PMSF | CAS:329-98-6 | Serine proteinases inhibitor Source: BioCrick URL: [Link]

Sources

Electrophilic Reactivity of (4-Fluorophenyl)methanesulfonyl Fluoride with Nucleophiles: A SuFEx and Chemical Biology Perspective

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Fluorophenyl)methanesulfonyl fluoride (4-F-PMSF, CAS: 1889921-78-1)[1] represents a highly versatile electrophilic hub at the intersection of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and activity-based protein profiling (ABPP). By incorporating a para-fluoro substituent onto the classic phenylmethanesulfonyl fluoride (PMSF) scaffold, researchers gain a dual-purpose reagent: a highly selective electrophile for covalent nucleophile trapping and a sensitive 19F NMR probe for real-time reaction monitoring.

This technical whitepaper details the mechanistic causality, quantitative reactivity profiles, and self-validating experimental workflows for utilizing 4-F-PMSF with various nucleophiles in drug development and synthetic chemistry.

Mechanistic Causality: The SuFEx Paradigm

The reactivity of 4-F-PMSF is governed by the unique properties of the sulfur(VI)-fluorine bond. Unlike sulfonyl chlorides, which are highly susceptible to hydrolysis and reduction, sulfonyl fluorides are thermodynamically stable and kinetically inert under neutral aqueous conditions.

Structurally, 4-F-PMSF is a benzylic sulfonyl fluoride. The methylene bridge insulates the S(VI) center from the resonance electron-donation of the aromatic ring, rendering it more electrophilic than standard aryl sulfonyl fluorides[2].

The Causality of Activation

The S-F bond requires specific microenvironmental triggers to undergo cleavage. As established by [3], the fluoride ion is a poor leaving group unless assisted by strong hydrogen bonding or specific organocatalysis.

  • O-Nucleophiles (Phenols): When reacting with phenols, strong amidine bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are required. DBU does not merely deprotonate the phenol; its conjugate acid forms a critical hydrogen-bonded complex with the expelled fluoride, lowering the activation energy of the pentacoordinate S(VI) transition state.

  • N-Nucleophiles (Amines): Direct reaction with amines is often sluggish due to a hard-soft mismatch. However, recent advancements have demonstrated that[4] can intercept the sulfonyl fluoride. This forms a highly reactive intermediate that is rapidly and selectively trapped by the amine[5].

The Role of the 4-Fluoro Substituent

The addition of the fluorine atom at the para position serves three critical functions:

  • Electronic Tuning: The electron-withdrawing nature of fluorine increases the electrophilicity of the S(VI) center via inductive effects.

  • 19F NMR Tracking: Fluorine-19 is 100% naturally abundant. The disappearance of the S-F signal (typically ~+53 ppm) and the shift of the aryl-F signal allow for quantitative, non-destructive kinetic tracking.

  • Metabolic Stability: In drug development, the C-F bond enhances membrane permeability and blocks para-hydroxylation by cytochrome P450 enzymes.

Visualizing the Mechanistic and Experimental Logic

MechanisticPathway A (4-Fluorophenyl)methanesulfonyl Fluoride (4-F-PMSF) C Pentacoordinate S(VI) Transition State A->C Nucleophilic Attack B Nucleophile Activation (e.g., DBU + Phenol) B->C Activated Nucleophile D Sulfonate / Sulfonamide Product C->D S-O / S-N Bond Formation E Expelled Fluoride (H-Bond Stabilized) C->E S-F Bond Cleavage

Mechanistic pathway of 4-F-PMSF via a pentacoordinate S(VI) transition state.

ExperimentalWorkflow S1 Step 1: Reagent Preparation Dissolve 4-F-PMSF & Nucleophile S2 Step 2: Catalyst Addition Add DBU (O-Nu) or HOBt (N-Nu) S1->S2 S3 Step 3: Reaction Monitoring Track via 19F NMR S2->S3 S4 Step 4: Purification Flash Chromatography / Precipitation S3->S4 S5 Step 5: Validation LC-MS & Multi-nuclear NMR S4->S5

Self-validating experimental workflow for 4-F-PMSF derivatization with 19F NMR tracking.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The built-in 19F NMR tracking acts as an internal quality control checkpoint.

Protocol 1: O-SuFEx Derivatization with Phenols

Objective: Synthesize (4-fluorophenyl)methanesulfonate esters. Causality Check: DBU is selected over triethylamine because its conjugate acid provides superior hydrogen-bonding stabilization for the departing fluoride ion, which is strictly required for O-SuFEx[3].

  • Preparation: In an oven-dried 10 mL vial, dissolve 4-F-PMSF (1.0 equiv, 0.1 mmol) and the target phenol (1.1 equiv) in anhydrous acetonitrile (1.0 mL).

  • Activation: Add DBU (2.0 equiv) dropwise at room temperature. The reaction mixture will exhibit a slight color change indicating phenoxide formation.

  • Monitoring: Take a 50 µL aliquot at 30 minutes, dilute in CD3CN, and analyze via 19F NMR. The reaction is complete when the S-F multiplet (~+53 ppm) is entirely consumed.

  • Isolation: Quench with 1M HCl (1 mL) to neutralize DBU. Extract with ethyl acetate (3 x 2 mL), wash with brine, dry over MgSO4, and concentrate under reduced pressure.

Protocol 2: N-SuFEx Derivatization with Primary Amines

Objective: Synthesize (4-fluorophenyl)methanesulfonamides. Causality Check: Because direct reaction with amines is kinetically hindered, utilizing [5] bypasses the high kinetic barrier of direct S-F displacement.

  • Preparation: Dissolve 4-F-PMSF (1.0 equiv, 0.1 mmol), the primary amine (1.2 equiv), and HOBt (0.2 equiv) in anhydrous DMF (1.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) to act as an acid scavenger.

  • Incubation: Stir the mixture at 40°C for 4-6 hours.

  • Purification: Dilute with water to precipitate the highly stable sulfonamide. If the product is highly polar, purify via reverse-phase HPLC.

Quantitative Data Presentation

The following table summarizes the typical reactivity profile of 4-F-PMSF across different nucleophile classes, demonstrating its selective electrophilicity.

Nucleophile ClassRepresentative SubstrateCatalyst / BaseTemp (°C)Time (h)Typical Yield (%)Mechanism
Phenol (O-Nu) 4-MethoxyphenolDBU (2.0 eq)251>90%Base-promoted SuFEx
Primary Amine (N-Nu) BenzylamineHOBt (0.2 eq) + DIPEA40480-85%Nucleophilic Catalysis
Secondary Amine (N-Nu) MorpholineHOBt (0.2 eq) + DIPEA601265-75%Nucleophilic Catalysis
Aliphatic Alcohol (O-Nu) EthanolBEMP (0.2 eq)2524<20%Poor reactivity (requires silyl ether)
Serine Protease (-OH) Chymotrypsin (Active Site)None (Buffer pH 7.4)370.5QuantitativeProximity-driven ABPP

Conclusion

(4-Fluorophenyl)methanesulfonyl fluoride is more than a simple structural analog of PMSF; it is a highly tunable, trackable electrophilic hub. By leveraging the principles of SuFEx click chemistry, researchers can selectively conjugate this moiety to phenols and amines, or utilize it as a covalent warhead in drug design. The integration of 19F NMR tracking directly into the experimental workflow ensures a high degree of trustworthiness and reproducibility, making 4-F-PMSF an invaluable tool in the modern chemical biology toolkit.

References

  • Sharpless, K. B. et al. - "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014. URL:[Link]

  • Dong, J. et al. - "SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes." ACS Catalysis, 2023. URL:[Link]

  • Deans, D. et al. - "Catalytic SuFEx Reactivity of Sulfonimidoyl Fluorides with Functionalized Amines with Automation Applicable Conditions." ChemistryEurope, 2025. URL:[Link]

Sources

Methodological & Application

Application Note: Optimization of (4-Fluorophenyl)methanesulfonyl Fluoride Concentration for Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Fluorophenyl)methanesulfonyl fluoride (4-F-PMSF) is a highly reactive, halogenated analog of the classical serine protease inhibitor Phenylmethanesulfonyl fluoride (PMSF). By incorporating a highly electronegative fluorine atom at the para-position of the phenyl ring, 4-F-PMSF exhibits enhanced electrophilicity at the sulfonyl center. This structural modification facilitates rapid covalent inactivation of serine proteases (e.g., trypsin, chymotrypsin, thrombin) during cell lysis and protein extraction. This application note details the mechanistic rationale, physicochemical properties, and optimized protocols for utilizing 4-F-PMSF to ensure robust protein preservation.

Mechanistic Rationale & Causality

Sulfonyl fluorides have long been established as privileged warheads in chemical biology due to their optimal balance of biocompatibility and specific protein reactivity[1]. In the active site of serine proteases, the catalytic triad (typically Ser-His-Asp) functions as a highly coordinated charge-relay system. The histidine residue abstracts a proton from the serine hydroxyl group, rendering the serine oxygen a potent nucleophile.

When 4-F-PMSF is introduced to the microenvironment of the active site, this hyperactive serine attacks the electrophilic sulfur atom of the sulfonyl fluoride group. The addition of the para-fluoro substitution on the phenyl ring is not merely structural; it is electronically functional. Fluorine exerts a strong inductive electron-withdrawing effect (-I effect), which increases the partial positive charge on the sulfur atom. This lowers the activation energy required for the nucleophilic attack, rapidly displacing the fluoride leaving group and forming a stable, covalently sulfonylated enzyme complex[2]. This irreversible modification completely abolishes proteolytic activity[3].

Mechanism A Catalytic Triad (Ser-His-Asp) C Nucleophilic Attack (Fluoride Displacement) A->C B 4-F-PMSF (Electrophilic Warhead) B->C D Covalent Sulfonylation (Irreversible) C->D E Inactive Protease Complex D->E

Reaction pathway of 4-F-PMSF covalent binding to the serine protease catalytic triad.

Physicochemical Properties & Stability

A critical factor in the successful application of any sulfonyl fluoride is managing its inherent aqueous instability. The half-life of standard PMSF in aqueous solution is highly pH-dependent (approximately 110 minutes at pH 7.0, 55 minutes at pH 7.5, and 35 minutes at pH 8.0 at 25°C)[4].

Because the fluorine atom in 4-F-PMSF increases the electrophilicity of the sulfur center, it concurrently makes the molecule slightly more susceptible to nucleophilic attack by water molecules (spontaneous hydrolysis). Therefore, it is an absolute requirement to prepare stock solutions in strictly anhydrous organic solvents and to spike the inhibitor into aqueous lysis buffers immediately prior to use[3].

Table 1: Comparative Properties of Common Sulfonyl Fluoride Inhibitors

PropertyPMSF4-F-PMSFAEBSF (Pefabloc®)
Chemical Structure Phenylmethanesulfonyl fluoride(4-Fluorophenyl)methanesulfonyl fluoride4-(2-Aminoethyl)benzenesulfonyl fluoride
Aqueous Solubility Poor (<1 mg/mL)Poor (<1 mg/mL)High (>200 mg/mL)
Aqueous Half-Life (pH 7.5) ~55 min[4]~45 min (Accelerated via -I effect)Highly stable
Electrophilicity ModerateHighModerate
Standard Working Conc. 0.1 - 1.0 mM0.1 - 0.5 mM0.1 - 1.0 mM
Required Stock Solvent Anhydrous Isopropanol/EtOHAnhydrous Isopropanol/DMSOWater
Experimental Protocols: Preparation and Application

To ensure a self-validating experimental system, the following protocols are designed to minimize the time 4-F-PMSF spends in aqueous media prior to encountering target proteases, thereby maximizing its inhibitory efficacy.

Protocol 1: Preparation of 100 mM 4-F-PMSF Stock Solution

Causality Check: Exposure to atmospheric moisture will cause rapid hydrolysis of the sulfonyl fluoride warhead into an inert sulfonate. Utilizing anhydrous solvents and moisture-resistant aliquots is mandatory to maintain functional integrity[5].

  • Weighing: Rapidly weigh 19.2 mg of 4-F-PMSF powder (MW ≈ 192.2 g/mol ) in a low-humidity environment.

  • Dissolution: Dissolve the powder in 1.0 mL of anhydrous isopropanol or anhydrous DMSO.

  • Validation: Vortex vigorously for 30 seconds. Self-Validation Check: The solution must be completely clear and colorless. Any turbidity indicates moisture contamination or degraded compound.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) in tightly sealed tubes. Store at -20°C. Stock solutions are stable for up to 6 months if kept strictly anhydrous.

Protocol 2: Mammalian Cell Lysis Workflow
  • Harvest: Collect cultured cells and wash twice with ice-cold PBS to remove residual serum proteins, which contain high levels of exogenous proteases.

  • Pellet: Centrifuge cells at 500 x g for 5 minutes at 4°C.

  • Buffer Prep: Prepare the desired lysis buffer (e.g., RIPA buffer). Do NOT add 4-F-PMSF at this stage.

  • Inhibitor Spike: Immediately prior to resuspension, spike the 4-F-PMSF stock into the lysis buffer to achieve a final concentration of 0.5 mM (e.g., 5 µL of 100 mM stock per 1 mL of buffer). Mix rapidly.

  • Lysis: Resuspend the cell pellet in the supplemented lysis buffer.

  • Incubation: Incubate on ice for 15-30 minutes, vortexing periodically. Causality Check: Maintaining the lysate at 4°C significantly reduces both the thermodynamic rate of proteolytic degradation and the spontaneous aqueous hydrolysis of 4-F-PMSF.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble cellular debris.

  • Collection: Transfer the supernatant to a pre-chilled tube. Note: If downstream processing takes longer than 1 hour, a secondary spike-in of 4-F-PMSF (0.2 mM) is recommended due to inhibitor degradation.

Workflow A Harvest & Wash Cells (Ice-cold PBS) D Resuspend Pellet & Incubate on Ice (30 min) A->D B Prepare Lysis Buffer (No Inhibitor) C Spike 4-F-PMSF (0.5 mM Final) B->C C->D E Centrifuge (14,000 x g, 4°C) D->E F Collect Supernatant (Protected Proteins) E->F

Optimized cell lysis workflow ensuring maximum 4-F-PMSF efficacy before aqueous hydrolysis.

Concentration Optimization & Troubleshooting

Different biological sample types possess varying intrinsic protease loads. The concentration of 4-F-PMSF must be titrated accordingly. While higher concentrations offer broader protection, excessive use of sulfonyl fluorides can lead to off-target modifications. Over-titration is known to cause artifactual isoform profile modifications via the unintended derivatization of tyrosine, lysine, or histidine residues[6].

Table 2: Recommended 4-F-PMSF Working Concentrations

Sample TypeIntrinsic Protease LoadRecommended Conc.Optimization Notes
Cultured Mammalian Cells Low to Moderate0.2 - 0.5 mMStandard for RIPA/NP-40 extractions.
Tissue Homogenates (Liver/Pancreas) High0.5 - 1.0 mMRequires immediate homogenization post-addition to outpace hydrolysis.
Bacterial Lysates Moderate0.5 mMAdd immediately prior to mechanical disruption (sonication/French press).
Plant Extracts Variable0.5 - 1.0 mMHigh phenolic content may require buffering optimization to maintain pH 7.5.
Purified Protein Storage Low0.1 mMPrevents trace degradation during prolonged 4°C storage.
References
  • 1 - RSC Publishing

  • 3 - Sigma-Aldrich

  • 4 - Wikipedia 4.2 - ACS Publications

  • 5 - ResearchGate 6.6 - Taylor & Francis

Sources

Application Note: Formulation and Implementation of (4-Fluorophenyl)methanesulfonyl Fluoride in Cell Lysis Buffers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Mechanistic Causality

The extraction of intact proteomes requires the immediate neutralization of endogenous proteases released during cellular disruption. Serine proteases (e.g., trypsin, chymotrypsin, and thrombin) are particularly destructive due to their highly reactive catalytic triads. While Phenylmethanesulfonyl fluoride (PMSF) is the classical standard for serine protease inhibition[1], its fluorinated analog, (4-Fluorophenyl)methanesulfonyl fluoride (4-FPMSF) , offers a nuanced, highly reactive alternative for specialized biochemical applications.

The Fluorine Advantage: Sulfonyl fluorides function as privileged electrophilic warheads in chemical biology. They act as transition-state analogs that covalently modify the active-site serine of target proteases[2]. In 4-FPMSF, the substitution of a highly electronegative fluorine atom at the para position of the aromatic ring exerts a strong electron-withdrawing inductive effect. This increases the partial positive charge on the sulfur atom, enhancing its electrophilicity. When the catalytic serine performs a nucleophilic attack on the sulfonyl group, the fluoride ion is displaced, resulting in an irreversibly sulfonylated, inactive enzyme[2].

Visualizing the Mechanism of Action

Mechanism Serine Catalytic Serine (Protease Active Site) Complex Enzyme-Inhibitor Transition State Serine->Complex Nucleophilic Attack Inhibitor 4-FPMSF (Electrophilic Warhead) Inhibitor->Complex Electrophilic Trap Inactivated Irreversibly Sulfonylated Protease Complex->Inactivated Covalent Bond Formation HF Hydrogen Fluoride (Leaving Group) Complex->HF Elimination

Mechanism of irreversible serine protease inhibition by 4-FPMSF via sulfonylation.

Physicochemical Profiling and Formulation Analytics

Like its unfluorinated counterpart, 4-FPMSF is highly susceptible to aqueous hydrolysis. The sulfonyl fluoride group reacts with water to form an inactive sulfonic acid. Therefore, designing a lysis buffer with 4-FPMSF requires strict adherence to pH and temperature constraints to maintain the inhibitor's active half-life[1].

Table 1: Comparative Physicochemical Properties
PropertyPMSF4-FPMSFAEBSF
Target Proteases Serine / CysteineSerine / CysteineSerine
Molecular Weight 174.19 g/mol 192.18 g/mol 239.69 g/mol
Primary Solvent Isopropanol, DMSOIsopropanol, DMSOWater
Working Concentration 0.1 - 1.0 mM0.1 - 1.0 mM0.1 - 1.0 mM
Aqueous Stability Low (Minutes to Hours)Low (Minutes to Hours)High (Stable at low pH)
Table 2: Degradation Kinetics of 4-FPMSF (Aqueous Half-Life at 25°C)
Buffer pHEstimated Half-LifeOperational Window
pH 7.0 ~110 minutesAdd < 30 mins before lysis
pH 7.5 ~55 minutesAdd < 15 mins before lysis
pH 8.0 ~35 minutesAdd immediately before lysis
pH 8.0 (at 4°C) ~12 - 24 hoursKeep continuously on ice

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the preparation of 4-FPMSF must be treated as a two-phase system: the stable anhydrous stock and the transient aqueous working buffer. Every step below is designed as a self-validating system to prevent silent experimental failures.

Phase I: Preparation of 200 mM Anhydrous Stock Solution
  • Causality: Water introduces premature hydrolysis. Using an anhydrous solvent ensures a shelf-life of months rather than minutes. We prioritize anhydrous isopropanol over ethanol because it is less hygroscopic, reducing the risk of ambient moisture degrading the stock over time[1].

  • Step 1: In a desiccated environment, weigh 38.4 mg of 4-FPMSF powder.

  • Step 2: Dissolve the powder in 1.0 mL of anhydrous isopropanol or high-purity DMSO. Vortex vigorously until completely clear.

  • Step 3: Aliquot the solution into single-use 50 µL volumes in tightly sealed, low-bind microcentrifuge tubes to avoid repeated freeze-thaw cycles and moisture ingress. Store at -20°C.

  • Validation Checkpoint: Before freezing, visually inspect the solution. Any cloudiness indicates water contamination or incomplete dissolution. The stock must be perfectly transparent.

Phase II: Formulation of the Active Lysis Buffer
  • Causality: The half-life of sulfonyl fluorides drops precipitously as pH and temperature increase[1]. The buffer must be pre-chilled to 4°C to arrest both endogenous protease activity and the hydrolysis of the inhibitor.

  • Step 1: Prepare your base lysis buffer (e.g., RIPA or NP-40 buffer) and adjust the pH to 7.4 - 7.6.

  • Step 2: Chill the base buffer on ice for at least 30 minutes until it reaches 4°C.

  • Step 3: Immediately prior to cell lysis, spike the 200 mM 4-FPMSF stock into the chilled buffer at a 1:200 dilution to achieve a final working concentration of 1.0 mM. Invert gently to mix.

  • Validation Checkpoint: To validate that the 4-FPMSF stock has not degraded during long-term storage, run a parallel control lysate without the inhibitor. Analyze both lysates via SDS-PAGE; the 4-FPMSF-treated sample should display sharp, distinct high-molecular-weight bands, whereas the control will show characteristic downward smearing (proteolytic degradation).

Phase III: Proteome Extraction Workflow
  • Step 1: Aspirate media from the cell culture and wash the monolayer twice with ice-cold PBS.

  • Step 2: Add the active, 4-FPMSF-spiked lysis buffer directly to the cells (e.g., 1 mL per 10^7 cells).

  • Step 3: Scrape the cells and transfer the suspension to a pre-chilled microcentrifuge tube. Agitate constantly at 4°C for 30 minutes.

  • Step 4: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a fresh tube.

Visualizing the Experimental Workflow

Workflow Step1 Weigh 4-FPMSF Powder (Moisture-Free Environment) Step2 Dissolve in Anhydrous Solvent (Isopropanol or DMSO) Step1->Step2 Step3 Store Stock Solution (Aliquot at -20°C) Step2->Step3 Step5 Spike 4-FPMSF into Buffer (Immediately Before Use) Step3->Step5 Step4 Prepare Aqueous Lysis Buffer (RIPA/NP-40, Chill to 4°C) Step4->Step5 Step6 Homogenize Cells/Tissue (Maintain at 4°C) Step5->Step6

Self-validating workflow for 4-FPMSF stock preparation and cell lysis application.

References

  • Phenylmethanesulfonyl Fluoride (PMSF): Advanced Mechanisms and Novel Applications in Serine Protease Inhibition. Protease Inhibitor Cocktail. Available at:[Link]

  • AEBSF - Wikipedia. Wikimedia Foundation. Available at: [Link]

  • PMSF - Wikipedia. Wikimedia Foundation. Available at: [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Communications (RSC Publishing). Available at:[Link]

Sources

Application Note: Covalent Ligand Screening Assays Using (4-Fluorophenyl)methanesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The discovery of targeted covalent inhibitors (TCIs) has evolved beyond highly reactive, promiscuous electrophiles (e.g., chloroacetamides) toward context-dependent warheads. (4-Fluorophenyl)methanesulfonyl fluoride (4-F-PMSF) represents a highly specialized activity-based probe and fragment screening hub. Built upon the classic serine protease inhibitor PMSF, the 4-fluoro derivative leverages Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

As an Application Scientist, the rationale for selecting 4-F-PMSF over traditional warheads is twofold:

  • The "Sleeping Beauty" Phenomenon : Sulfonyl fluorides are thermodynamically stable in aqueous environments and resist reduction. They remain inert until bound to a specific protein microenvironment where precise electrostatic and geometric setups catalyze the displacement of the fluoride ion, rendering the reaction highly target-specific[1].

  • Zero-Background Isotopic Tracking : The para-fluoro substitution provides a pristine 19 F-NMR handle. Because biological systems lack endogenous fluorine, researchers can monitor both the depletion of the intact probe and the stoichiometric release of the fluoride ion in real-time, providing unequivocal proof of covalent bond formation[2].

Mechanistic Foundations & Causality

To design a robust screening assay, one must understand the causality behind the SuFEx reaction. 4-F-PMSF does not react via simple bimolecular collision. Instead, it forms a non-covalent encounter complex with the target protein. If the binding pocket contains a suitably positioned nucleophile (typically the hydroxyl of Ser/Tyr, or the primary amine of Lys) adjacent to a hydrogen-bond network or basic residue, the microenvironment activates the S-F bond[3].

This microenvironment-driven activation ensures that 4-F-PMSF acts as an agnostic screening tool—it will only label residues that are functionally targetable, making it an ideal warhead for discovering novel allosteric sites or protein-protein interaction (PPI) interfaces[4].

SuFEx_Mechanism Protein Target Protein (Ser/Tyr/Lys) Complex Encounter Complex (Non-Covalent) Protein->Complex Probe 4-F-PMSF Warhead Probe->Complex Transition Microenvironment Activation Complex->Transition Affinity Adduct Covalent Adduct (+172.17 Da) Transition->Adduct -HF Release

SuFEx-mediated covalent capture mechanism of 4-F-PMSF.

Quantitative Data & Assay Parameters

To ensure reproducibility across different laboratories, the physicochemical properties and detection parameters of 4-F-PMSF must be strictly controlled. The table below summarizes the critical quantitative parameters required for assay setup.

Table 1: Physicochemical Properties and Detection Parameters
ParameterValue / SpecificationMechanistic Causality
Molecular Weight 192.18 g/mol Baseline for intact mass spectrometry.
Net Mass Shift +172.17 DaAccounts for the loss of the fluoride ion (-19.00 Da) and the displaced target proton (-1.01 Da) during sulfonate/sulfonamide formation.
Optimal Assay pH 7.4 – 8.0SuFEx reactivity is highly dependent on the deprotonation state of the target nucleophile (e.g., Lysine ϵ -amino group).
Buffer Compatibility HEPES, PBS, PIPESAvoid Tris or primary amine buffers , which can cause background solvolysis or off-target sulfonamide formation over prolonged incubations.
19 F-NMR Shifts Intact: ~ +65 ppm Free F⁻: ~ -119 ppmAllows simultaneous tracking of warhead depletion and covalent reaction completion[2].

Self-Validating Experimental Protocols

A fundamental pillar of scientific integrity is that every protocol must be self-validating. The following workflows incorporate mandatory control steps to distinguish true active-site covalent modification from non-specific electrophilic aggregation.

Workflow cluster_NMR Primary Screen: 19F-NMR cluster_MS Secondary Screen: Intact LC-MS Start 4-F-PMSF + Target Protein NMR Monitor -119 ppm (Fluoride Release) Start->NMR MS Detect +172.17 Da Mass Shift Start->MS Control1 Self-Validation: Add Reversible Competitor NMR->Control1 Result1 Signal Suppression = Specific Binding Control1->Result1 Control2 Self-Validation: Mutant (e.g., S->A) MS->Control2 Result2 No Mass Shift = Residue Confirmed Control2->Result2

Self-validating experimental workflow for 4-F-PMSF covalent screening.

Protocol A: High-Throughput 19 F-NMR Covalent Fragment Screening

This assay leverages the release of the fluoride ion as a direct, zero-background readout of covalent bond formation.

Materials:

  • Target Protein (10–50 µM) in 50 mM HEPES, 150 mM NaCl, pH 7.5 (supplemented with 10% D₂O for NMR lock).

  • 4-F-PMSF stock (10 mM in DMSO).

  • 500 MHz (or higher) NMR spectrometer equipped with a fluorine-sensitive cryoprobe.

Step-by-Step Methodology:

  • Baseline Acquisition: Acquire a background 19 F-NMR spectrum of the protein alone to confirm the absence of fluorine contamination.

  • Ligand Addition: Spike 4-F-PMSF into the protein sample to a final concentration of 100 µM (final DMSO 1%). Mix gently by inversion.

  • Kinetic Monitoring: Acquire 19 F spectra every 15 minutes for 2 hours.

    • Observation: Monitor the broadening/depletion of the intact sulfonyl fluoride peak and the appearance of a sharp singlet at approximately -119 ppm, corresponding to the released aqueous fluoride ion.

  • Self-Validation Step (Competitive Displacement): In a parallel tube, pre-incubate the protein with a known high-affinity reversible inhibitor (10x Kd​ concentration) for 30 minutes prior to adding 4-F-PMSF.

    • Causality: If 4-F-PMSF modifies the active site specifically, the reversible inhibitor will block the microenvironment required for SuFEx activation. The -119 ppm fluoride peak will be entirely suppressed. If the peak still appears, the modification is non-specific or occurs at an allosteric site.

Protocol B: Intact Protein LC-MS/MS Validation

To confirm the stoichiometry of the covalent adduct, intact mass spectrometry is required.

Materials:

  • Q-TOF or Orbitrap Mass Spectrometer.

  • Desalting columns (e.g., Zeba Spin Desalting Columns, 7K MWCO).

  • Quenching solution: 1% Formic Acid in LC-MS grade water.

Step-by-Step Methodology:

  • Reaction Setup: Incubate 5 µM target protein with 50 µM 4-F-PMSF in 50 mM PBS (pH 7.4) at room temperature for 1 hour.

  • Quenching: Terminate the SuFEx reaction by adding Formic Acid to a final concentration of 0.1%.

    • Causality: Lowering the pH protonates the target nucleophiles (Ser/Tyr/Lys), instantly halting any further SuFEx exchange.

  • Desalting: Pass the quenched reaction through a desalting column to remove excess unreacted 4-F-PMSF and non-covalently bound fragments.

  • Acquisition & Deconvolution: Inject the sample onto a C4 or C8 analytical column coupled to the MS. Deconvolute the raw multiply-charged spectra using MaxEnt1 or similar algorithms.

  • Data Interpretation: Look for a mass shift of exactly +172.17 Da relative to the apo-protein.

  • Self-Validation Step (Mutagenesis): Perform the exact same protocol using an active-site mutant (e.g., Ser Ala or Lys Arg). The absence of the +172.17 Da peak in the mutant confirms the exact residue responsible for the SuFEx capture.

Troubleshooting & Quality Control

  • Issue: Rapid background hydrolysis of 4-F-PMSF without protein.

    • Causality: Sulfonyl fluorides are sensitive to high pH and strong nucleophiles. Ensure the buffer pH does not exceed 8.0 and strictly avoid primary amines (Tris, Glycine) or high concentrations of reducing agents like DTT, which can artificially degrade the warhead.

  • Issue: Multiple mass additions (+344 Da, +516 Da) observed in LC-MS.

    • Causality: This indicates non-specific labeling, likely due to an excessively high ligand-to-protein ratio or prolonged incubation times. Solution: Reduce the 4-F-PMSF concentration to a 1:1 or 1:2 molar ratio with the protein and shorten the incubation time to capture only the kinetically favored, microenvironment-driven event.

References

  • Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update Journal of Medicinal Chemistry (2019 / 2024 Update). Gehringer, M., & Laufer, S. A.[Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Molecules (2023). Narayan, R. et al.[Link]

  • SuFEx-Enabled, Agnostic Discovery of Covalent Inhibitors of Human Neutrophil Elastase Proceedings of the National Academy of Sciences (2019). Zheng, Q., et al.[Link]

  • Disarming an electrophilic warhead: Retaining potency in Tyrosine Kinase Inhibitor (TKI)-resistant CML lines National Institutes of Health / PMC (2023).[Link]

Sources

(4-Fluorophenyl)methanesulfonyl Fluoride: Strategic Solvent Selection and Stock Solution Preparation for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract: (4-Fluorophenyl)methanesulfonyl fluoride is an electrophilic compound of significant interest in drug discovery and chemical biology, primarily utilized as a covalent modifier of protein targets. The sulfonyl fluoride (SF) moiety acts as a "warhead" that can form stable covalent bonds with nucleophilic amino acid residues, while the fluorinated phenyl ring can modulate physicochemical properties such as metabolic stability and target affinity.[1][2][3][4] The successful application of this compound in screening and mechanistic studies is critically dependent on the correct preparation and handling of stock and working solutions. This guide provides a comprehensive overview of solvent selection, detailed protocols for solution preparation, and critical insights into the stability and handling of (4-Fluorophenyl)methanesulfonyl fluoride to ensure experimental integrity and reproducibility.

Core Principles: Understanding the Chemistry of Sulfonyl Fluorides

(4-Fluorophenyl)methanesulfonyl fluoride belongs to the sulfonyl halide class of compounds. Its utility as a covalent tool compound is derived from the electrophilic nature of the sulfur atom within the S(VI) fluoride group.[5][6] This group is relatively stable compared to its sulfonyl chloride analogue, exhibiting greater resistance to random hydrolysis and reduction, which enhances its selectivity and benchtop stability.[5][7]

However, the S-F bond is susceptible to nucleophilic attack, most notably by water (hydrolysis) and the nucleophilic residues in proteins (e.g., serine, tyrosine, lysine).[8] The rate of hydrolysis is highly dependent on pH, increasing significantly under basic conditions.[9] This hydrolysis is irreversible and yields the corresponding sulfonic acid and highly corrosive hydrofluoric acid, rendering the compound inactive for its intended purpose.[10][11] Therefore, the central challenge in handling this compound is to maintain its integrity in a non-reactive environment until its introduction into an experimental system.

Safety First: Sulfonyl fluorides should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood.[12] Upon decomposition, they can release toxic and corrosive fumes, such as hydrogen fluoride and sulfur oxides.[11][13][14]

The Critical Choice: Rationale for Solvent Selection

The selection of an appropriate solvent is the most critical step in preparing a stock solution. The ideal solvent must satisfy three primary criteria:

  • High Solubilizing Power: The solvent must be capable of dissolving the compound at a high concentration (typically 10-100 mM) to minimize the volume added to experimental assays.

  • Chemical Inertness: The solvent must be anhydrous and non-nucleophilic to prevent degradation of the sulfonyl fluoride moiety during storage.

  • Assay Compatibility: The solvent must not interfere with the downstream application (e.g., enzyme kinetics, cell viability) when diluted to its final working concentration. Typically, the final concentration of an organic solvent in an aqueous assay should be kept low, often below 1%.[15]

Based on these principles and data from analogous compounds like Phenylmethylsulfonyl Fluoride (PMSF), several organic solvents are suitable for preparing stock solutions.[16]

Recommended Solvents for Stock Solutions
SolventSuitability & RationaleTypical Stock Concentration
Dimethyl Sulfoxide (DMSO) Excellent choice. High solubilizing power for a wide range of organic molecules. Anhydrous grades are readily available. Generally compatible with most biochemical and cell-based assays at low final concentrations (<0.5%).10-100 mM
Ethanol (Anhydrous, 200 Proof) Very good choice. Readily dissolves sulfonyl fluorides.[16] Less hygroscopic than DMSO. Often preferred for cell-based assays where DMSO may have confounding effects. Ensure use of anhydrous grade.10-50 mM
Isopropanol (Anhydrous) Good alternative. Similar properties to ethanol. Stock solutions of the analogue PMSF in isopropanol are stable for months at room temperature.[9]10-50 mM
Acetonitrile (ACN) Suitable for specific applications. Often used in analytical chemistry (HPLC, LC-MS) and for stability studies.[15][17] Its volatility may be a consideration for long-term storage.10-50 mM
Dimethylformamide (DMF) Use with caution. While it has high solubilizing power, DMF can be more reactive and may degrade over time to form amine impurities that can react with the sulfonyl fluoride.[16]10-100 mM

Solvents to Avoid for Stock Solutions:

  • Water or Aqueous Buffers: (4-Fluorophenyl)methanesulfonyl fluoride is sparingly soluble and highly unstable in aqueous media due to rapid hydrolysis.[9][10][16]

  • Protic solvents containing water: Any solvent not certified as anhydrous will contain sufficient water to initiate degradation.

Experimental Protocols

These protocols provide a self-validating system for preparing and utilizing (4-Fluorophenyl)methanesulfonyl fluoride, designed to maximize compound integrity and experimental success.

Protocol 1: Preparation of a 100 mM Stock Solution in Anhydrous DMSO

This protocol describes the preparation of a high-concentration primary stock solution for long-term storage.

Materials:

  • (4-Fluorophenyl)methanesulfonyl fluoride (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO, ≤0.005% water)

  • Microcentrifuge tubes or amber glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Precision pipettes

Procedure:

  • Pre-Weighing: Tare a sterile, dry microcentrifuge tube or vial on an analytical balance.

  • Compound Dispensing: Carefully weigh a target amount of (4-Fluorophenyl)methanesulfonyl fluoride (e.g., 19.22 mg for 1 mL of a 100 mM solution; MW = 192.19 g/mol ) directly into the tared container. Perform this step in a fume hood.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1.0 mL) to the container using a precision pipette.

  • Dissolution: Cap the container securely and vortex at room temperature for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can be used if dissolution is slow, but avoid prolonged heating.

  • Aliquoting & Storage: For ease of use and to prevent degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Long-Term Storage: Store the aliquots at -20°C or -80°C in a desiccated environment. Under these conditions, the stock solution is expected to be stable for several months, analogous to PMSF.[9]

Protocol 2: Preparation of an Aqueous Working Solution for Immediate Use

This protocol details the dilution of the organic stock solution into an aqueous buffer for a typical biochemical or cell-based assay. The key principle is that this dilution is performed immediately before adding the compound to the experiment.

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the 100 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Pre-warm Assay Buffer: Ensure your final assay buffer (e.g., PBS, TRIS, HEPES) is at the desired experimental temperature (e.g., 37°C).

  • Calculate Dilution: Determine the volume of stock solution needed. For example, to prepare 1 mL of a 100 µM working solution:

    • Use the formula: C1V1 = C2V2

    • (100,000 µM) * V1 = (100 µM) * (1000 µL)

    • V1 = 1 µL

  • Dilution and Mixing: Add 1 µL of the 100 mM stock solution to 999 µL of the pre-warmed assay buffer. Immediately vortex or pipette vigorously to ensure rapid and uniform mixing. This step is critical to prevent the compound from precipitating and to ensure consistent exposure in the assay.

  • Immediate Use: Use the freshly prepared aqueous working solution without delay. The half-life of analogous sulfonyl fluorides in aqueous buffers at neutral or slightly alkaline pH can be as short as 30-60 minutes.[9] Do not prepare and store aqueous solutions.[16]

Visualization of the Preparation Workflow

The following diagram illustrates the logical flow from receiving the solid compound to its application in an experiment, emphasizing the critical decision points and handling steps.

G cluster_prep Stock Solution Preparation & Storage cluster_use Working Solution Preparation (Immediate Use) compound Solid Compound (4-F-PMSF) weigh Weigh in Fume Hood compound->weigh dissolve Dissolve & Vortex weigh->dissolve solvent Select Anhydrous Solvent (e.g., DMSO, EtOH) solvent->dissolve aliquot Aliquot for Single Use dissolve->aliquot store Store at -20°C / -80°C (Desiccated) aliquot->store thaw Thaw Single Aliquot store->thaw Begin Experiment dilute Dilute Stock into Buffer (e.g., 1:1000) thaw->dilute buffer Prepare Aqueous Assay Buffer buffer->dilute mix Vortex Vigorously dilute->mix assay Add to Experiment IMMEDIATELY mix->assay

Caption: Workflow for preparing (4-Fluorophenyl)methanesulfonyl fluoride solutions.

References

  • PRODUCT INFORMATION - Cayman Chemical. Cayman Chemical.
  • Technical Support Center: Strategies to Tune the Reactivity of Sulfamoyl Fluoride Warheads. Benchchem.
  • Methanesulfonyl fluoride - Grokipedia. Grokipedia.
  • Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation.
  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry.
  • SULFURYL FLUORIDE - Safety D
  • Phenylmethylsulfonyl Fluoride. Sigma-Aldrich.
  • PMSF - Wikipedia. Wikipedia.
  • A chemical comparison of methanesulfonyl fluoride with organofluorophosphorus ester anticholinesterase compounds. PubMed.
  • METHANESULFONYL FLUORIDE - CAMEO Chemicals. NOAA.
  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing.
  • Methanesulfonyl fluoride - Wikipedia. Wikipedia.
  • Sulfonyl Fluorides. Enamine.
  • Mild Strategy for the Preparation of Alkyl Sulfonyl Fluorides from Alkyl Bromides and Alcohols Using Photoredox Catalysis and Flow Chemistry.
  • Sulfur fluoride exchange with carbon pronucleophiles. RSC Publishing.
  • Phenylmethanesulfonyl fluoride ≥98.5 (GC) PMSF. Sigma-Aldrich.
  • PMSF Phenylmethylsulfonyl fluoride 329-98-6. Sigma-Aldrich.
  • Fluorination methods for drug discovery and development. PubMed.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applic
  • Chemical Aspects of Human and Environmental Overload with Fluorine.
  • Fluorine in drug discovery: Role, design and case studies.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • METHANESULFONYL FLUORIDE HAZARD SUMMARY. NJ.gov.
  • Application of Fluorine in Drug Design.

Sources

Application Notes & Protocols: Storage and Handling of (4-Fluorophenyl)methanesulfonyl Fluoride Powder

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Understanding the Reactivity and Risks

(4-Fluorophenyl)methanesulfonyl fluoride is a sulfonyl fluoride, a class of compounds recognized for their unique reactivity, which makes them valuable reagents in drug discovery and chemical biology, particularly as covalent inhibitors for non-cysteine amino acid residues.[1] The presence of the sulfonyl fluoride moiety (–SO₂F) allows for its use in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[2][3] However, the same reactivity that makes this compound a powerful research tool also necessitates stringent storage and handling protocols.

The primary hazard associated with (4-Fluorophenyl)methanesulfonyl fluoride, and sulfonyl fluorides in general, is its moisture sensitivity.[4][5] Upon contact with water or moisture, it can hydrolyze to produce hydrofluoric acid (HF), a highly toxic and corrosive substance.[4][6] HF can cause severe burns that may not be immediately painful, with symptoms delayed for several hours.[7][8] Therefore, all procedures must be designed to rigorously exclude moisture. This document provides a comprehensive guide for the safe storage and handling of (4-Fluorophenyl)methanesulfonyl fluoride powder to mitigate risks and ensure experimental integrity.

Physicochemical Properties and Associated Hazards

PropertyData SummaryImplication for Handling
Appearance White to off-white crystalline solid (based on PMSF).[9]Fine powder can be easily aerosolized; handle with care to avoid inhalation.[4]
Moisture Sensitivity Highly sensitive to moisture; hydrolyzes to release hydrofluoric acid (HF).[4][6]All handling and storage must be under anhydrous conditions.
Solubility Sparingly soluble in water (and unstable). Typically soluble in anhydrous organic solvents like ethanol, methanol, isopropanol, and DMSO.[9]Use anhydrous solvents for preparing stock solutions. Do not store aqueous solutions in glass containers as HF etches glass.[4][6]
Incompatibilities Water, strong bases (e.g., sodium hydroxide), strong oxidizing agents, and acids.[5][10]Segregate from incompatible materials during storage and in experimental setups.
Hazardous Decomposition Upon heating or contact with water, may produce carbon monoxide, carbon dioxide, sulfur oxides, and gaseous hydrogen fluoride (HF).[11]Avoid high temperatures and moisture. In case of fire, poisonous gases will be produced.
Toxicity Acutely toxic if swallowed. Causes severe skin burns and serious eye damage.[4][12][13] Inhalation of dust can irritate the respiratory tract.[4] The primary delayed-action hazard is from HF.Minimize all forms of personal contact. Always use appropriate Personal Protective Equipment (PPE).[7]

Storage and Handling Protocols

Long-Term Storage

Proper storage is the first line of defense against degradation and accidental exposure.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent hydrolysis from ambient moisture.[14]

  • Temperature: Keep in a cool, dry, and well-ventilated area.[7] Room temperature storage is generally acceptable, but always consult the supplier's specific recommendations.

  • Container: The primary container must be tightly sealed.[10][15][16] Containers that have been opened must be carefully resealed.[15] Consider using a desiccator for additional protection against moisture.

  • Segregation: Store away from incompatible materials, particularly water, acids, bases, and oxidizing agents.[4] Designate a specific, labeled area for sulfonyl fluorides.[4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence D1 Lab Coat (Flame-resistant) D2 Safety Goggles (Chemical splash proof) D1->D2 D3 Face Shield D2->D3 D4 Nitrile Gloves (Double-gloved) D3->D4 F1 Outer Gloves F2 Face Shield F1->F2 F3 Lab Coat F2->F3 F4 Inner Gloves F3->F4

Caption: PPE Donning and Doffing Workflow.

  • Body Protection: A flame-resistant lab coat should be worn and kept buttoned.[17]

  • Eye and Face Protection: Chemical splash goggles are required.[17] A face shield must be worn over the goggles when handling the powder or concentrated solutions.[14][12]

  • Hand Protection: Double-gloving with nitrile gloves is recommended.[8] Check gloves for any signs of degradation before and during use. Wash hands thoroughly after removing gloves.

  • Respiratory Protection: All handling of the powder must be conducted in a certified chemical fume hood to avoid inhalation of dust.[4][6] If a fume hood is not available, a respiratory protection analysis must be performed by safety personnel.[4]

Preparation of Stock Solutions

Extreme care must be taken to maintain anhydrous conditions.

  • Environment: Perform all steps inside a chemical fume hood.[6]

  • Glassware: Use oven-dried glassware to ensure no residual moisture is present.

  • Solvents: Use only anhydrous grade solvents (e.g., ethanol, isopropanol, DMSO).[9]

  • Weighing: Weigh the powder in a closed container if possible. If weighing on an open balance, do so quickly and within the fume hood to minimize exposure to air.

  • Dissolution: Add the anhydrous solvent to the vial containing the (4-Fluorophenyl)methanesulfonyl fluoride powder. Cap the vial and mix by vortexing or sonicating until fully dissolved.

  • Storage of Solutions: Store stock solutions in tightly sealed vials with a cap lined with a chemically resistant material. As with the powder, store in a cool, dry place. Solutions in anhydrous isopropanol are reported to be stable for at least 9 months.[9] Do not store aqueous solutions in glass containers.[4]

Emergency Procedures

Spill Response

Immediate and appropriate action is critical.

Spill_Response Start Spill Occurs Alert Alert Personnel & Evacuate Area Start->Alert PPE Don Appropriate PPE (if safe to do so) Alert->PPE Contain Cover with Dry Absorbent (Lime, Sand, Soda Ash) PPE->Contain NoWater DO NOT USE WATER Collect Collect into a Labeled, Closed Container for Hazardous Waste Contain->Collect Decontaminate Decontaminate Area (10% Sodium Carbonate Solution) Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose

Caption: Emergency Spill Response Workflow.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large.

  • Control: Prevent the powder from becoming airborne.

  • Cleanup:

    • Do NOT use water.[14]

    • Cover the spill with a dry, inert absorbent material such as dry lime, sand, or soda ash.[14]

    • Carefully sweep up the material and place it into a clearly labeled, sealed container for hazardous waste disposal.[15]

  • Decontamination: After the spill has been cleaned up, decontaminate the area by wiping it down with a 10% sodium carbonate (soda ash) solution.[6]

  • Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.[4]

First Aid

Immediate medical attention is required for any exposure.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14][17]

    • Because of the risk of HF formation, specialized first aid is required. After initial water flushing, apply a 2.5% calcium gluconate gel to the affected area.[6][8]

    • Seek immediate medical attention.[13][17]

  • Eye Contact:

    • Immediately flush eyes with a large amount of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14]

    • Remove contact lenses if present and easy to do.[12]

    • Seek immediate medical attention from an ophthalmologist.[8]

  • Inhalation:

    • Move the individual to fresh air immediately.[13][17]

    • If breathing is difficult or has stopped, provide artificial respiration.[17]

    • Seek immediate medical attention.[13]

  • Ingestion:

    • Do NOT induce vomiting.[12][13]

    • Rinse the mouth with water.[13]

    • Seek immediate medical attention.[13]

References

  • New Jersey Department of Health. (n.d.). Methanesulfonyl Fluoride Hazardous Substance Fact Sheet. Retrieved from [Link]

  • SD Fine-Chem Limited. (n.d.). PHENYL METHANESULPHONYL FLUORIDE Safety Data Sheet. Retrieved from [Link]

  • Purdue University Environmental Health and Safety. (n.d.). Chemical Safety Guidelines - PMSF and HF Releasers. Retrieved from [Link]

  • Chemsrc. (2025, September 3). (3-Cyano-4-fluorophenyl)methanesulfonyl fluoride. Retrieved from [Link]

  • University of Washington. (n.d.). Chemical Safety Guidelines - PMSF and HF Releasers. Retrieved from [Link]

  • Wikipedia. (2024, March 22). Methanesulfonyl fluoride. Retrieved from [Link]

  • Thermo Fisher Scientific. (2015, February 10). 4-Fluorophenyl sulfone Safety Data Sheet. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2016, January 12). NMAM 6012: Sulfuryl Fluoride. Retrieved from [Link]

  • PubMed. (1993). A chemical comparison of methanesulfonyl fluoride with organofluorophosphorus ester anticholinesterase compounds. Chemical Research in Toxicology, 6(5), 631-638. Retrieved from [Link]

  • Ball, N. D., & Sanchez, G. M. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 59(12), 1537-1540. Retrieved from [Link]

  • ACS Publications. (2024, September 24). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Nature. (2023). A practical fluorosulfonylating platform via photocatalytic imidazolium-based SO2F radical reagent. Nature Communications, 14(1), 1-11. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Rapid Hydrolysis of (4-Fluorophenyl)methanesulfonyl fluoride in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated resource for researchers, scientists, and drug development professionals navigating the complexities of using (4-Fluorophenyl)methanesulfonyl fluoride (PMSF). As a potent and widely used serine protease inhibitor, its correct application is paramount for preserving protein integrity during experimental procedures.[1] However, its inherent instability in aqueous environments presents a significant challenge.[2][3][4][5] This guide provides in-depth technical advice, troubleshooting protocols, and evidence-based recommendations to mitigate the rapid hydrolysis of PMSF and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical reason for PMSF's instability in my aqueous buffer?

The instability of PMSF in aqueous solutions is a direct result of the chemical reactivity of its sulfonyl fluoride group.[2][6] The sulfur atom in this group is highly electrophilic, making it a prime target for nucleophilic attack by water molecules. This process, known as hydrolysis, is an irreversible reaction that breaks down PMSF into 4-fluorophenylmethanesulfonic acid and fluoride ions.[7] These breakdown products have no inhibitory effect on serine proteases.[2]

The rate of this hydrolysis is critically dependent on the pH of the buffer. At higher pH values (alkaline conditions), the concentration of hydroxide ions (OH⁻) increases. Hydroxide is a significantly stronger nucleophile than water, which dramatically accelerates the degradation of PMSF.[8]

Mechanism of PMSF Hydrolysis

PMSF_Hydrolysis PMSF PMSF (Active Inhibitor) Inactive_Acid 4-Fluorophenylmethanesulfonic Acid (Inactive) PMSF->Inactive_Acid Hydrolysis H2O Water / Hydroxide (OH⁻) Fluoride Fluoride Ion

Caption: A step-by-step workflow for the effective use of PMSF.

Detailed Experimental Protocol: Preparation and Use of PMSF

  • Preparation of a 100 mM PMSF Stock Solution:

    • Weigh out 17.4 mg of PMSF powder. [4] * Dissolve it in 1 mL of an anhydrous solvent such as isopropanol, ethanol, or DMSO. [4][9][10] * Causality: PMSF is stable for months in anhydrous organic solvents when stored at -20°C. [2][10]This stock solution is your key to fresh, active inhibitor.

  • Application in Lysis Buffer:

    • Prepare your lysis buffer and chill it on ice to 4°C.

    • Immediately before you are ready to lyse your cells, add 10 µL of the 100 mM PMSF stock solution per 1 mL of lysis buffer to achieve a final concentration of 1 mM.

    • Vortex the buffer immediately to ensure the PMSF is evenly dispersed.

    • Trustworthiness: This "just-in-time" addition ensures that the PMSF is at its highest possible concentration when it first encounters the proteases released during lysis.

References

  • AntBio. (2026, January 7). PMSF Protease Inhibitor: The Indispensable Guardian of Proteins in Lab.
  • GoldBio. (2024, September 3). 3 Key Differences Between AEBSF and PMSF Protease Inhibitors.
  • BenchChem. (2026, March). Phenylmethylsulfonyl Fluoride (PMSF)
  • BenchChem. AEBSF vs. PMSF: A Comparative Guide to Serine Protease Inhibition.
  • BenchChem. An In-Depth Technical Guide to the Irreversible Inhibition of Serine Proteases by Phenylmethylsulfonyl Fluoride (PMSF).
  • AG Scientific. PMSF Inhibitor: Frequently Asked Questions.
  • G-Biosciences. (2012, October 5). What are Protease Inhibitors and How Do They Work?
  • PMC.
  • Wikipedia. AEBSF.
  • Interchim. AEBSF.
  • ResearchGate. (2017, March 17).
  • Wikipedia. PMSF.
  • BenchChem. Phenylmethylsulfonyl Fluoride (PMSF): A Comprehensive Technical Guide.
  • Protocols Online. (2012, July 13). PMSF.
  • Life Technologies (India) Pvt. Ltd. PMSF16-S-50.
  • PMC. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions.
  • PMSF solution(100mM).
  • Cell Signaling Technology. PMSF #8553.
  • PubMed. (1988). A chemical comparison of methanesulfonyl fluoride with organofluorophosphorus ester anticholinesterase compounds. Chemical Research in Toxicology, 1(6), 379-384.
  • BenchChem. 2-(4-Fluorophenyl)sulfonylguanidine stability in aqueous solution.
  • Sigma-Aldrich. 4-Amidinophenylmethanesulfonyl fluoride hydrochloride (A6664)
  • The Doyle Group. (2018, March 27). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning.
  • MDPI. (2018, December 5). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. International Journal of Environmental Research and Public Health, 15(12), 2736.
  • Journal of the Chemical Society B: Physical Organic. (1969). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 550-555.
  • ResearchGate. (2026, February 23).

Sources

Optimizing catalyst selection for (4-Fluorophenyl)methanesulfonyl fluoride click chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This guide is specifically tailored for researchers and drug development professionals working with (4-Fluorophenyl)methanesulfonyl fluoride .

Unlike standard aryl sulfonyl fluorides, this compound is an aliphatic (benzyl) sulfonyl fluoride. While benzyl sulfonyl fluorides are exceptionally valuable as warheads for targeting specific amino acid residues (Lys, Tyr, His) in chemical biology 1[1], their unique electronic structure presents distinct mechanistic challenges during catalyst selection.

This guide provides field-proven insights, troubleshooting steps, and self-validating protocols to ensure high-fidelity click chemistry.

Part 1: Core Principles & Frequently Asked Questions

Q: Why does my (4-Fluorophenyl)methanesulfonyl fluoride degrade rapidly when using standard DBU protocols? A: The root cause is a mechanistic divergence driven by the substrate's structure. Because (4-fluorophenyl)methanesulfonyl fluoride possesses acidic alpha-protons, exposure to strong, unhindered bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) triggers an E1cB elimination rather than the desired SuFEx reaction2[2]. This elimination generates a highly reactive and unstable sulfene intermediate. The sulfene is rapidly hydrolyzed by trace moisture or undergoes uncontrolled polymerization, drastically reducing your yield.

Q: If standard DBU is problematic, which catalyst system should I select? A: To prevent E1cB elimination, you must decouple S-F activation from alpha-proton abstraction. We recommend two optimized pathways:

  • Bifluoride Salts (e.g., [Q+][FHF]-): These act as powerful, non-basic catalysts with extremely low loading requirements (down to 0.05 mol%)3[3]. They selectively activate the S-F bond without generating sulfenes.

  • Accelerated SuFEx Click Chemistry (ASCC): This utilizes Barton's hindered guanidine base (BTMG) in synergy with hexamethyldisilazane (HMDS)4[4]. The thermodynamic driving force of in situ Si-F bond formation outcompetes the elimination pathway.

Q: Can I use free alcohols instead of pre-synthesized silyl ethers for this substrate? A: Yes. While traditional SuFEx requires pre-synthesized aryl silyl ethers to prevent base-catalyzed side reactions, the ASCC protocol (BTMG/HMDS) allows you to couple free aryl and alkyl alcohols directly with your sulfonyl fluoride hub5[5].

Part 2: Mechanistic Pathway Visualization

Mechanism Substrate (4-Fluorophenyl)methanesulfonyl fluoride Base Strong Base (e.g., DBU) Substrate->Base Catalyst Bifluoride or BTMG/HMDS Substrate->Catalyst Sulfene Sulfene Intermediate (Highly Unstable) Base->Sulfene E1cB Elimination Hydrolysis Hydrolysis & Degradation Sulfene->Hydrolysis Trace H2O SuFEx Stable SuFEx Product Catalyst->SuFEx Selective S-F Activation

Mechanistic divergence: Selective SuFEx activation vs. E1cB sulfene degradation.

Part 3: Troubleshooting Guide

Issue 1: Complete loss of starting material, but no product mass detected (only sulfonic acid).
  • Causality: Trace water in the presence of a strong base catalyst caused sulfene hydrolysis. The E1cB elimination pathway outpaced the SuFEx substitution.

  • Resolution: Ensure strictly anhydrous conditions. Abandon DBU and switch to a bifluoride salt catalyst. If using the ASCC protocol, ensure your HMDS additive is freshly distilled to guarantee rapid in situ silylation.

Issue 2: Sluggish reaction or degradation when coupling with aliphatic alcohols.
  • Causality: Aliphatic alcohols are significantly less nucleophilic than phenols. Furthermore, the resulting alkyl sulfonates are highly electrophilic and susceptible to competing S_N2 degradation pathways if left in the reaction mixture too long 5[5].

  • Resolution: Increase the BTMG catalyst loading to 20 mol%. Strictly cap the reaction time at 30 minutes at room temperature, and immediately apply reduced pressure to evaporate volatiles and quench the reaction 5[5].

Part 4: Quantitative Catalyst Comparison

Catalyst SystemOptimal Substrate ScopeTypical LoadingReaction TimeSulfene Degradation Risk
Standard DBU Aryl Silyl Ethers10–30 mol%2–12 hoursHigh (Not recommended)
Bifluoride Salts Aryl Silyl Ethers0.05–5.0 mol%1–4 hoursLow
BTMG + HMDS Free Alcohols (Aryl/Alkyl)1.0–20 mol%5–30 minutesLow

Part 5: Self-Validating Experimental Protocols

Protocol A: Bifluoride-Catalyzed SuFEx (Silyl Ether Route)

Best for highly base-sensitive applications.

  • Preparation: In a flame-dried vial under an inert atmosphere (N2 or Ar), add (4-Fluorophenyl)methanesulfonyl fluoride (1.0 equiv) and the desired aryl silyl ether (1.05 equiv).

  • Catalysis: Add a catalytic amount of a bifluoride salt (e.g., [Q+][FHF]-) at 0.05 - 5.0 mol%.

  • Reaction & Validation: Stir at room temperature. Self-Validation Checkpoint: The reaction environment will remain homogeneous, and the absence of a dark color change (which typically indicates sulfene polymerization) confirms the S-F bond is being activated selectively. Progress is physically validated by the stoichiometric release of silyl fluoride gas.

  • Completion: Monitor by TLC/LCMS. Upon completion (typically 1-4 hours), filter through a short silica plug to yield the pure product.

Protocol B: Accelerated SuFEx (ASCC) with Free Alcohols

Best for rapid, modular synthesis directly from free alcohols.

Workflow Step1 1. Combine Substrate & Alcohol (Neat or minimal solvent) Step2 2. Add HMDS Additive (In situ silylation) Step1->Step2 Step3 3. Add BTMG Catalyst (1-20 mol%) Step2->Step3 Step4 4. Stir at Room Temp (5-30 minutes) Step3->Step4 Step5 5. Evaporate Volatiles (NH3, TMS-F, BTMG) Step4->Step5 Step6 Pure SuFEx Product (No column needed) Step5->Step6

Step-by-step workflow for Accelerated SuFEx Click Chemistry (ASCC).

  • Preparation: Combine (4-Fluorophenyl)methanesulfonyl fluoride (0.1 mmol, 1.0 equiv) and the free alcohol (1.0 equiv) in a minimal amount of anhydrous solvent (or neat).

  • Additive: Add hexamethyldisilazane (HMDS) (1.5 equiv) to act as the in situ silylating agent.

  • Catalysis: Add 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) catalyst (1.0 - 5.0 mol% for phenols, up to 20 mol% for aliphatic alcohols).

  • Validation & Quenching: Stir at room temperature for 5-30 minutes. Self-Validation Checkpoint: The reaction validates its own completion through the physical state of the mixture. As the reaction proceeds, volatile byproducts (NH3 and Me3Si-F) are generated. Apply reduced pressure to remove residual BTMG and HMDS. The ability to yield pure product simply by evaporation—without column chromatography—confirms a successful, high-fidelity click reaction5[5].

References

  • Accelerated SuFEx Click Chemistry For Modular Synthesis Source: PMC (nih.gov) URL:[Link]

  • Accelerated SuFEx Click Chemistry for Modular Synthesis Source: ChemRxiv URL:[Link]

  • Biospecific Chemistry for Covalent Linking of Biomacromolecules Source: PMC - NIH URL:[Link]

  • Sulfur-Fluoride Exchange (SuFEx): (November 28 2019) Source: The University of Tokyo (u-tokyo.ac.jp) URL:[Link]

  • Selective Fluorosulfonylation of Thianthrenium Salts Enabled by Electrochemistry Source: Organic Letters - ACS Publications URL:[Link]

Sources

Technical Support Center: (4-Fluorophenyl)methanesulfonyl Fluoride (4-FPMSF) Stability & pH Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the premature degradation of sulfonyl fluoride inhibitors during protein extraction. While (4-Fluorophenyl)methanesulfonyl fluoride (4-FPMSF) is a highly potent serine protease inhibitor, its efficacy is entirely dictated by its chemical environment.

This guide provides field-proven insights, troubleshooting FAQs, and self-validating protocols to help you master the delicate balance between inhibitor stability and optimal extraction conditions.

Troubleshooting Guide & FAQs

Q1: Why does my 4-FPMSF lose inhibitory activity so rapidly in my lysis buffer? The Causality: Sulfonyl fluorides act as electrophilic "warheads" that irreversibly bind to the nucleophilic active-site serine residues of proteases[1][2]. However, water—specifically hydroxide ions (OH⁻)—also acts as a nucleophile. This leads to the spontaneous, base-catalyzed hydrolysis of the S–F bond, converting the active inhibitor into an inert sulfonate[3][4]. Because 4-FPMSF contains an electron-withdrawing para-fluoro substitution on the phenyl ring, its sulfur center is even more electrophilic than standard PMSF. While this increases its reactivity toward target proteases, it simultaneously accelerates its susceptibility to aqueous hydrolysis. As the pH of your buffer increases (yielding more OH⁻ ions), the pseudo-first-order rate of hydrolysis increases drastically[2].

Q2: How do I adjust the pH to maximize half-life without compromising my target protein? The Causality: There is an inherent trade-off between inhibitor stability and protease activity. Lowering the buffer pH to 7.0 extends the half-life of sulfonyl fluorides significantly; for example, the baseline half-life of standard PMSF is ~110 minutes at pH 7.0, but drops to just ~35 minutes at pH 8.0[1][2]. However, many target proteins require a slightly alkaline pH for optimal solubility. The Solution: Buffer your lysis solution to exactly pH 7.0–7.4 and strictly maintain the system at 4°C. The lower temperature thermodynamically slows the hydrolysis rate, compensating for the slightly alkaline pH[2].

Q3: Can I prepare aqueous stock solutions of 4-FPMSF to save time? The Causality: Absolutely not. Due to the rapid hydrolysis described above, aqueous stock solutions will degrade almost immediately[2][5]. Stock solutions must be prepared in anhydrous organic solvents such as 100% isopropanol, anhydrous ethanol, or DMSO[1][6]. When stored desiccated at -20°C or 4°C, these anhydrous stocks remain stable for months[6].

Q4: How frequently should I replenish 4-FPMSF during a prolonged tissue extraction? The Causality: Because the half-life of sulfonyl fluorides at pH 7.5 is roughly 55 minutes at room temperature (and slightly longer at 4°C), a single dose is insufficient for protocols exceeding one hour[1]. 4-FPMSF must be added immediately before lysis. For prolonged workflows, you must replenish the inhibitor by adding a fresh spike (e.g., 0.5 mM final concentration) every 30 to 60 minutes.

Visualizing Mechanisms & Workflows

Below is the mechanistic logic dictating 4-FPMSF stability, followed by the optimized experimental workflow.

Hydrolysis_Mechanism A 4-FPMSF (Active Electrophile) B Aqueous Buffer (OH⁻ Nucleophile) A->B Competes with C Serine Protease (Ser-OH Nucleophile) A->C Targets D Hydrolysis (Inactive Sulfonate) B->D Rapid at pH > 8.0 E Sulfonylation (Irreversible Inhibition) C->E Optimal at pH 7.0-7.5

Mechanistic competition between 4-FPMSF hydrolysis and target protease sulfonylation.

Experimental_Workflow S1 1. Anhydrous Stock (200 mM in Isopropanol) S3 3. Just-in-Time Addition (1 mM Final Conc.) S1->S3 S2 2. Buffer Prep (pH 7.0-7.5 at 4°C) S2->S3 S4 4. Lysis & Extraction (Maintain on Ice) S3->S4 S5 5. Replenish (Every 30-60 mins) S4->S5 S5->S4 Re-dose

Optimized workflow for 4-FPMSF preparation, application, and replenishment in vitro.

Quantitative Stability Data

To guide your buffer formulation, the table below summarizes the pH-dependent degradation of sulfonyl fluorides. Note that the 4-FPMSF half-lives are extrapolated estimates based on the increased electrophilicity imparted by the para-fluoro substitution compared to the standard PMSF baseline[1][2].

pH LevelTemperaturePMSF Baseline Half-Life4-FPMSF Estimated Half-LifeOperational Recommendation
7.0 25°C~110 min~80 - 90 minExcellent stability; ideal for long extractions.
7.5 25°C~55 min~40 - 45 minAcceptable; requires replenishment every 45 mins.
8.0 25°C~35 min~20 - 25 minPoor stability; avoid unless target requires high pH.
>8.6 25°C<15 min<10 minDo not use. Inhibitor is destroyed instantly.
7.5 4°C >120 min ~90 - 100 min Optimal condition. Cold temperatures preserve the S-F bond.

Self-Validating Experimental Protocol

A protocol is only as good as its ability to prove it worked. This methodology incorporates a real-time feedback loop to guarantee your 4-FPMSF remains active throughout the extraction.

Phase 1: Anhydrous Stock Preparation
  • Weighing: In a desiccated environment, weigh the required amount of 4-FPMSF powder.

  • Dissolution: Dissolve the powder in 100% anhydrous isopropanol or DMSO to achieve a concentration of 200 mM[2][6].

    • Causality Check: Even trace amounts of water in standard laboratory ethanol can initiate nucleophilic attack on the S–F bond; using absolute, anhydrous solvents prevents premature hydrolysis[5].

  • Storage: Aliquot into single-use, tightly sealed tubes and store at -20°C[1].

Phase 2: Temperature-Compensated pH Adjustment
  • Chilling: Prepare your lysis buffer (e.g., Tris-HCl or HEPES) and chill it to exactly 4°C.

  • Calibration: Calibrate the pH of the buffer while it is at 4°C to a target of pH 7.0–7.4.

    • Causality Check: The pKa of common buffers like Tris is highly temperature-dependent. Adjusting the pH to 7.5 at room temperature will result in a pH > 8.0 at 4°C, which will rapidly destroy the 4-FPMSF upon addition.

Phase 3: Just-in-Time Application & Self-Validation
  • Addition: Immediately before adding the lysis buffer to your biological sample, spike in the 4-FPMSF stock to achieve a final concentration of 0.1 to 1.0 mM[1][6].

  • Self-Validation Step: To verify that the inhibitor remains active in your specific lysate matrix, extract a 50 µL micro-aliquot of your homogenate into a separate well. Spike this well with a fluorogenic serine protease substrate (e.g., Boc-Ala-Ala-Pro-Phe-AMC).

  • Monitoring: Monitor the fluorescence of the test well at 30-minute intervals. If the fluorescence signal begins to increase, it proves the 4-FPMSF in your main batch has hydrolyzed and lost efficacy.

  • Replenishment: Based on this real-time feedback, replenish your main lysate with an additional 0.5 mM 4-FPMSF spike to maintain complete protease inhibition.

References

  • PMSF - Wikipedia | wikipedia.org | 1

  • Phenylmethylsulfonyl fluoride (PMSF) - GoldBio | goldbio.com | 2

  • Solubility of Phenylmethylsulfonyl Fluoride (PMSF) in Common Laboratory Solvents: A Technical Guide - Benchchem | benchchem.com | 5

  • Phenylmethanesulfonyl fluoride ≥98.5 (GC) PMSF - Merck Millipore | merckmillipore.com | 6

  • TECHNICAL INFORMATION - MP Biomedicals | mpbio.com |

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - RSC Publishing | rsc.org |3

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry | Molecular Pharmaceutics - ACS Publications | acs.org |4

Sources

19F NMR Technical Support Center: Resolving SNR and Artifact Issues for (4-Fluorophenyl)methanesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(4-Fluorophenyl)methanesulfonyl fluoride presents a unique diagnostic challenge in 19F NMR spectroscopy. The molecule contains two highly distinct fluorine environments: an aromatic fluorine (Ar-F) and a sulfonyl fluoride (-SO 2​ F). These two nuclei differ drastically in their chemical shifts, longitudinal relaxation kinetics ( T1​ ), and their susceptibility to hardware-induced artifacts.

This guide is designed for researchers and drug development professionals to systematically diagnose and resolve signal-to-noise ratio (SNR) drop-offs, baseline distortions, and integration errors specific to this compound.

Quantitative NMR Characteristics
Fluorine EnvironmentTypical Chemical Shift ( δ )Estimated T1​ RelaxationPrimary SNR / Analytical Challenge
Aromatic (Ar-F) -110 to -115 ppm1 – 3 secondsSignal overlap with broad PTFE probe background
Sulfonyl (-SO 2​ F) +50 to +65 ppm10 – 40 secondsSevere signal saturation due to ultra-long T1​

Troubleshooting Workflow

SNR_Troubleshooting Start Low SNR / Distorted Baseline in 19F NMR Q1 SO2F Peak Missing or Under-integrated? Start->Q1 Q2 Ar-F Peak Obscured by Broad Baseline Hump? Start->Q2 Q3 Entire Baseline Rolling? Start->Q3 Sol1 T1 Saturation: Increase d1 delay (>40s) Q1->Sol1 Sol2 PTFE Background: Apply T2-Filter (CPMG) Q2->Sol2 Sol3 Acoustic Ringing: Use Anti-Ringing Sequence Q3->Sol3 Val Self-Validation: Run Inverse-Gated 1H Decoupling Sol1->Val Sol2->Val Sol3->Val

Workflow for diagnosing and resolving 19F NMR SNR issues in dual-environment fluorinated compounds.

Frequently Asked Questions & Self-Validating Protocols

Q1: Why is the sulfonyl fluoride (-SO 2​ F) signal at ~+60 ppm extremely weak or completely missing compared to the aromatic fluorine signal?

Causality: The SNR discrepancy is caused by a massive difference in longitudinal relaxation times ( T1​ ). The aromatic fluorine is efficiently relaxed by dipole-dipole interactions with adjacent ortho-protons. In contrast, the -SO 2​ F fluorine is isolated from protons, leading to exceptionally long T1​ times. If the recycle delay ( d1​ ) is set to a standard 1–2 seconds, the -SO 2​ F spins saturate, effectively destroying their signal[1].

Self-Validating Protocol: Measuring T1​ and Optimizing Recycle Delay

  • Estimate T1​ via Inversion Recovery: Run a standard t1ir (inversion recovery) 1D sequence. Array the variable delay ( τ ) from 0.1 s to 50 s.

  • Calculate d1​ : Identify the null point ( τnull​ ) for the -SO 2​ F peak. Calculate T1​=τnull​/ln(2) .

  • Apply Quantitative Delay: Set your recycle delay ( d1​ ) to at least 5×T1​ . For sulfonyl fluorides, this often requires a d1​ of 40 seconds to ensure complete relaxation and quantitative integration[2].

  • Validation: Integrate the Ar-F and -SO 2​ F peaks. The ratio should be exactly 1:1. If the -SO 2​ F integral is < 1, increase d1​ .

Q2: The aromatic fluorine signal (~-115 ppm) is obscured by a massive, broad baseline hump. How do I resolve this?

Causality: This is a classic probe background artifact. Many standard NMR probes contain Polytetrafluoroethylene (PTFE/Teflon) components (e.g., coil supports, spacers). PTFE yields a broad 19F signal between -110 and -120 ppm, which perfectly overlaps with the 4-fluorophenyl signal[3].

Self-Validating Protocol: T2​ -Filtered Background Suppression If a PTFE-free probe (e.g., Kel-F) is unavailable, exploit the difference in transverse relaxation ( T2​ ) between solids and liquids.

  • Load a CPMG Sequence: Select a spin-echo or CPMG pulse sequence (e.g., cpmg1d).

  • Set the Echo Time: Set the total spin-lock/echo delay to ~2–5 ms. The solid PTFE has a rigid lattice, resulting in a microsecond-scale T2​ . The small molecule in solution has a T2​ on the order of seconds.

  • Acquire and Validate: The short delay will completely dephase the broad PTFE background signal while preserving >99% of your analyte's signal. The resulting spectrum should have a perfectly flat baseline around -115 ppm.

Q3: The baseline across the entire spectrum is rolling, making it impossible to integrate or phase correctly. What causes this?

Causality: This phenomenon is known as "acoustic ringing." When the radiofrequency (RF) pulse hits the probe coil, it induces mechanical vibrations. Because 19F is measured at a high frequency, these vibrations create a spurious, decaying electrical signal in the initial microseconds of the Free Induction Decay (FID), manifesting as a severe baseline roll[4].

Self-Validating Protocol: Anti-Ringing Sequences and Linear Prediction

  • Hardware/Pulse Sequence Fix: Switch to an anti-ringing pulse sequence (e.g., aring or a pre-acquisition delay sequence) which uses phase cycling to cancel out the acoustic artifact before detection[5].

  • Software Fix (Backward Linear Prediction): If re-acquisition isn't possible, process the FID using Backward Linear Prediction (BLP). Instruct the software to discard the first 4–8 points of the FID (where the ringing is dominant) and mathematically predict them based on the rest of the FID.

  • Validation: A successful correction will yield a flat baseline without the need for aggressive, multi-order polynomial baseline corrections that can distort true peak integrals.

Q4: How can I maximize the absolute peak height (SNR) of both fluorine signals without increasing the sample concentration?

Causality: Both the Ar-F and -SO 2​ F signals are split by J-coupling to nearby protons (Ar-H and -CH 2​ -, respectively). This splitting divides the total signal intensity across a multiplet. While 1H decoupling collapses these multiplets into sharp singlets (drastically increasing peak height), continuous broadband decoupling induces a negative Nuclear Overhauser Effect (NOE) in 19F, which destroys signal intensity.

Self-Validating Protocol: Inverse Gated Decoupling

  • Select Sequence: Use an inverse-gated 1H decoupling sequence (e.g., zgig in Bruker).

  • Configure Decoupler: Ensure the 1H decoupler is turned ON only during the acquisition time (AQ) to collapse the J-coupling.

  • Prevent NOE: Ensure the decoupler is turned OFF during the recycle delay ( d1​ ) to prevent the build-up of the negative NOE.

  • Validation: Compare the SNR of the inverse-gated spectrum to a standard coupled 1D spectrum. The peaks should be singlets with significantly higher absolute intensity, and the 1:1 integration ratio must remain intact.

Sources

Technical Support Center: Optimizing Reaction Time for (4-Fluorophenyl)methanesulfonyl Fluoride Protein Labeling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently guide researchers through the precise tuning of Sulfur(VI) Fluoride Exchange (SuFEx) probes. (4-Fluorophenyl)methanesulfonyl fluoride (4-FPMSF) is a highly versatile, activation-free warhead used for covalent protein labeling and protease inhibition. Unlike traditional NHS esters that exclusively target primary amines, toward Ser, Thr, Tyr, Lys, and His residues[1].

However, sulfonyl fluorides face a fundamental kinetic competition in aqueous buffers: nucleophilic capture by the target protein versus spontaneous hydrolysis by water [2]. The para-fluoro substitution on the phenyl ring fine-tunes the electrophilicity of the sulfur center. Fluorine's inductive electron withdrawal (-I) combined with its resonance donation (+R) extends the probe's aqueous half-life compared to standard PMSF. Nevertheless, rigorous optimization of the reaction time is required to maximize specific, proximity-driven labeling while minimizing off-target adducts and probe degradation[3].

Labeling Optimization Workflow

To establish a self-validating system, your protocol must incorporate a time-course analysis coupled with a hard quenching mechanism. This ensures that you capture the exact kinetic window of optimal labeling before hydrolysis dominates.

Workflow Start 1. Protein Preparation (Aqueous Buffer, pH 7.5-8.0) AddProbe 2. Introduce 4-FPMSF Probe (1-5 mM final, <5% DMSO) Start->AddProbe TimeCourse 3. Time-Course Sampling (t = 15, 30, 60, 120 min) AddProbe->TimeCourse Quench 4. Quench Reaction (Hydroxylamine or Boiling in SDS) TimeCourse->Quench Analyze 5. LC-MS/MS Analysis (Quantify Specific Adducts) Quench->Analyze Optimize 6. Determine Optimal Time (Maximize Signal-to-Noise) Analyze->Optimize

Caption: Standard time-course workflow for optimizing 4-FPMSF protein labeling efficiency.

Self-Validating Experimental Protocol: Time-Course Optimization

Do not rely on a single end-point measurement. The following protocol utilizes a kinetic sampling approach to empirically determine the optimal reaction time for your specific protein target.

Step 1: Reagent Preparation

  • Protein Stock: Dilute your target protein to 10–50 µM in an amine-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.8).

    • Causality: Tris buffers contain primary amines that can act as competitive nucleophiles, leading to premature probe depletion.

  • 4-FPMSF Stock: Prepare a fresh 100 mM stock in anhydrous DMSO.

    • Causality: Sulfonyl fluorides hydrolyze in the presence of water; the stock must be kept completely anhydrous until the moment of reaction to preserve the active S(VI)-F bond.

Step 2: Reaction Initiation

  • Add the 4-FPMSF stock to the protein solution to achieve a final probe concentration of 1–5 mM (maintaining DMSO ≤ 2% v/v to prevent protein denaturation).

  • Vortex gently and incubate at room temperature (20–25°C).

Step 3: Kinetic Sampling & Quenching (The Self-Validation Step)

  • At specific time intervals (t = 5, 15, 30, 60, and 120 minutes), extract a 20 µL aliquot from the master reaction.

  • Immediate Quench: Instantly add 2 µL of 1 M Hydroxylamine (pH 7.0) or boil the sample in 4X Laemmli buffer for 5 minutes.

    • Causality: Hydroxylamine acts as a hyper-nucleophile, rapidly outcompeting the protein residues and water for any unreacted 4-FPMSF, instantly halting the reaction. This "freezes" the labeling state at the exact time point, validating the kinetic curve.

Step 4: Downstream Analysis

  • Analyze the quenched samples via Intact Mass Spectrometry (LC-MS) or SDS-PAGE.

  • Plot the ratio of [Labeled Protein] /[Total Protein] versus time to identify the plateau phase where target saturation is achieved.

Quantitative Data: Kinetics & Hydrolysis

Understanding the balance between half-life and reactivity is critical. The table below summarizes the expected behavior of aryl sulfonyl fluorides (like 4-FPMSF) compared to standard PMSF under varying conditions.

Compound / ConditionBuffer pHAqueous Half-Life (t½)Primary Target ResiduesOptimal Reaction Time
Standard PMSF 7.5~55 minutes[4]Ser (Catalytic)[5]30 - 45 minutes
Standard PMSF 8.0~35 minutesSer (Catalytic)15 - 30 minutes
4-FPMSF 7.52 - 4 hours[1]Ser, Tyr, Lys, His[1]60 - 120 minutes
4-FPMSF 8.01 - 2 hours[2]Ser, Tyr, Lys, His45 - 90 minutes

Note: Half-lives are highly dependent on the exact microenvironment and buffer composition. Data synthesized from SuFEx profiling studies on sulfur(VI) fluorides[2].

Troubleshooting & FAQs

Q1: My protein labeling efficiency plateaus at 40% after 2 hours. Should I increase the reaction time to 4 hours? A: No. Extending the reaction time beyond 2 hours is rarely effective because the 4-FPMSF probe has likely hydrolyzed in the aqueous buffer. Aryl sulfonyl fluorides typically have an aqueous half-life of 1–4 hours at physiological pH[1]. Corrective Action: Instead of increasing time, perform a "double-pulse" labeling. Add a second equivalent of fresh 4-FPMSF probe at the 60-minute mark to replenish the active warhead concentration.

Q2: I am seeing significant off-target labeling (multiple adducts on LC-MS). How do I restrict labeling to the primary binding site? A: Off-target labeling occurs when the reaction is driven by thermodynamics rather than kinetics (i.e., the probe has too much time to explore low-affinity, highly nucleophilic surface residues like exposed lysines). Corrective Action: Reduce the reaction time strictly to the linear phase of your kinetic plot (e.g., 15–30 minutes) and lower the pH to 7.2. Lowering the pH protonates surface lysines (pKa ~10.5), reducing their nucleophilicity, while at the target site remain relatively unaffected[3].

Q3: Why does my 4-FPMSF precipitate immediately upon addition to the protein buffer? A: 4-FPMSF is highly hydrophobic. If the local concentration of the organic solvent drops too rapidly, the probe will crash out of solution before it can react, drastically reducing the effective concentration and artificially increasing the apparent required reaction time. Corrective Action: Ensure your stock solution is highly concentrated (e.g., 100 mM) so the final DMSO/EtOH spike is ≤ 2%. Add the probe directly into the vortexing buffer, rather than pipetting it onto the dry wall of the tube.

Q4: Can I use Tris buffer for 4-FPMSF labeling? A: It is highly discouraged. Tris contains a primary aliphatic amine. While SuFEx probes are generally more stable than NHS esters, Tris can still act as a competitive nucleophile over extended reaction times, consuming the 4-FPMSF and artificially inflating the time required to label your protein. Use HEPES, PBS, or MOPS instead.

Scientific Grounding & Causality

The application of SuFEx chemistry to biological systems relies on the latent reactivity of the S(VI)-F bond. As demonstrated in extensive profiling of sulfur(VI) fluorides, these electrophiles are highly stable to oxidation and reduction, but their electrophilicity is "unleashed" upon entering the specific microenvironment of a protein binding site[6].

When optimizing the reaction time for 4-FPMSF, one must account for the proximity-enhanced cross-linking effect[3]. The initial non-covalent binding of the fluorophenyl moiety to a hydrophobic pocket drastically increases the local effective concentration of the sulfonyl fluoride. This proximity effect accelerates the pseudo-first-order reaction with nearby nucleophiles (Tyr, Ser, Lys), allowing specific labeling to occur within 30–60 minutes, well before the bulk aqueous hydrolysis (which follows slower second-order kinetics) depletes the probe[2].

If you fail to optimize the reaction time and leave the probe incubating overnight, you violate the kinetic control of the experiment. The probe will eventually modify any accessible nucleophile, destroying the orthogonality that makes SuFEx chemistry so valuable in chemical biology and drug development.

References
  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society (JACS).[Link]

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. National Institutes of Health (PMC).[Link]

Sources

Validation & Comparative

A Comparative Guide to (4-Fluorophenyl)methanesulfonyl fluoride (FPMSF) and PMSF for Protease Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of biochemical research and drug development, the preservation of protein integrity is paramount. Endogenous proteases, released during cell lysis and protein extraction, pose a significant threat to experimental outcomes. For decades, Phenylmethylsulfonyl fluoride (PMSF) has been a stalwart, an indispensable tool for the irreversible inhibition of serine proteases.[1][2] However, the quest for enhanced efficacy, stability, and specificity has led to the exploration of structural analogs, including (4-Fluorophenyl)methanesulfonyl fluoride (FPMSF).

This guide provides a comprehensive, objective comparison of FPMSF and PMSF, delving into their mechanisms of action, chemical properties, and the theoretical underpinnings of their potential differences in protease inhibition efficacy. While direct, side-by-side experimental data is not extensively available in the public domain, this guide will equip you with the scientific rationale to make informed decisions and provide a robust experimental framework for their comparative evaluation in your own laboratory settings.

At a Glance: FPMSF vs. PMSF

Feature(4-Fluorophenyl)methanesulfonyl fluoride (FPMSF)Phenylmethylsulfonyl fluoride (PMSF)
Chemical Structure Phenyl ring substituted with a fluorine atom at the para position.Unsubstituted phenyl ring.
Mechanism of Action Irreversible inhibitor of serine proteases via sulfonylation of the active site serine.[1][3]Irreversible inhibitor of serine proteases via sulfonylation of the active site serine.[1][2][3]
Predicted Efficacy Potentially higher reactivity due to the electron-withdrawing nature of fluorine, which may lead to a more electrophilic sulfur atom.Well-established, broad-spectrum serine protease inhibitor.[1][2][3]
Aqueous Stability Predicted to be low and pH-dependent, similar to PMSF.Low; half-life is ~55 minutes at pH 7.5 and 25°C.[4]
Solubility Predicted to be sparingly soluble in water and soluble in anhydrous organic solvents.Sparingly soluble in water; stock solutions are prepared in anhydrous organic solvents like ethanol, isopropanol, or DMSO.[5][6]
Toxicity Expected to be toxic, similar to other sulfonyl fluorides.[7][8]Toxic and should be handled with appropriate safety precautions.[7][8][9]

Unveiling the Molecular Architecture: A Structural Comparison

The fundamental difference between FPMSF and PMSF lies in a single atomic substitution on the phenyl ring. This seemingly minor alteration has the potential to significantly influence the molecule's chemical reactivity and, consequently, its efficacy as a protease inhibitor.

G cluster_enzyme Serine Protease Active Site cluster_inhibitor Sulfonyl Fluoride Inhibitor (R-SO2F) Serine_OH Serine Residue (Ser-OH) Covalent_Adduct Stable Sulfonyl-Enzyme Adduct (R-SO2-Ser) Serine_OH->Covalent_Adduct Forms Inhibitor FPMSF or PMSF Inhibitor->Serine_OH Nucleophilic Attack Inactive_Enzyme Inactive Enzyme Covalent_Adduct->Inactive_Enzyme Leads to

Caption: Mechanism of irreversible inhibition by sulfonyl fluorides.

The catalytic triad of serine proteases contains a highly reactive serine residue. The hydroxyl group of this serine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl fluoride. This results in the formation of a stable, covalent sulfonyl-enzyme adduct and the displacement of the fluoride ion. [1][3]This permanent modification of the active site renders the enzyme catalytically inactive.

The Fluorine Advantage: A Hypothesis on Enhanced Efficacy

The electron-withdrawing nature of the fluorine atom in FPMSF is hypothesized to increase the electrophilicity of the sulfur atom in the sulfonyl fluoride group. This would make it a more potent target for the nucleophilic attack by the active site serine. Consequently, FPMSF may exhibit a faster rate of inhibition or a lower concentration requirement (a lower IC50 value) to achieve the same level of protease inhibition compared to PMSF.

Practical Considerations: Stability, Solubility, and Safety

While the potential for enhanced efficacy is intriguing, the practical utility of a protease inhibitor is also dictated by its stability, solubility, and toxicity.

Stability in Aqueous Solutions

A significant drawback of PMSF is its poor stability in aqueous solutions. It undergoes hydrolysis, with a half-life that is highly dependent on pH, decreasing as the pH increases. [4]At a pH of 7.5 and 25°C, the half-life of PMSF is approximately 55 minutes. [4]It is anticipated that FPMSF will exhibit similar instability in aqueous media. Therefore, for both inhibitors, it is crucial to prepare stock solutions in anhydrous organic solvents and add them to aqueous buffers immediately before use.

Solubility

PMSF is sparingly soluble in water but readily dissolves in anhydrous organic solvents such as ethanol, isopropanol, and dimethyl sulfoxide (DMSO). [5][6]Based on its structural similarity, FPMSF is expected to have a comparable solubility profile.

Safety and Handling

Both PMSF and, by extension, FPMSF are toxic compounds and should be handled with care. PMSF is a cholinesterase inhibitor and can cause severe irritation to the eyes, skin, and respiratory tract. [7][8][9]Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling these compounds.

Experimental Protocol: A Head-to-Head Comparison of FPMSF and PMSF Efficacy

To empirically determine the relative efficacy of FPMSF and PMSF, a well-controlled in vitro protease inhibition assay is essential. The following protocol provides a general framework that can be adapted to your specific protease of interest and available laboratory equipment.

Materials
  • Protease of interest (e.g., trypsin, chymotrypsin)

  • Protease substrate (e.g., a colorimetric or fluorometric peptide substrate)

  • (4-Fluorophenyl)methanesulfonyl fluoride (FPMSF)

  • Phenylmethylsulfonyl fluoride (PMSF)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Assay buffer (e.g., Tris-HCl or phosphate buffer at the optimal pH for the protease)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Workflow

Caption: Experimental workflow for comparing inhibitor efficacy.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare 100 mM stock solutions of both FPMSF and PMSF in anhydrous DMSO. Ensure the compounds are fully dissolved.

  • Serial Dilutions:

    • Perform serial dilutions of the inhibitor stock solutions in the assay buffer to create a range of concentrations for testing (e.g., from 100 µM to 1 nM).

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • A fixed volume of the protease solution (at a concentration that gives a linear reaction rate over the desired time course).

      • An equal volume of the diluted inhibitor solution (or assay buffer for the no-inhibitor control).

    • Include a "no enzyme" control (assay buffer only) and a "no inhibitor" control (protease and assay buffer).

  • Pre-incubation:

    • Incubate the microplate at the optimal temperature for the protease for a set period (e.g., 15-30 minutes) to allow the inhibitors to react with the enzyme.

  • Reaction Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding a fixed volume of the protease substrate to each well.

    • Immediately place the microplate in a microplate reader and monitor the change in absorbance or fluorescence over time at the appropriate wavelength for the substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitors.

    • Determine the percentage of inhibition for each concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each inhibitor.

Conclusion: An Informed Choice for Your Research

While PMSF has a long and proven track record as a reliable serine protease inhibitor, the potential for enhanced efficacy with FPMSF presents an exciting avenue for researchers. The electron-withdrawing fluorine substitution in FPMSF provides a strong theoretical basis for improved reactivity towards the active site serine of proteases.

However, in the absence of extensive, direct comparative studies, the choice between FPMSF and PMSF will depend on the specific requirements of your experiment. For routine applications where the established performance of PMSF is sufficient, it remains a cost-effective and well-understood option. For applications demanding higher potency or for researchers investigating the structure-activity relationships of protease inhibitors, a comparative evaluation of FPMSF is a worthwhile endeavor.

The experimental protocol provided in this guide offers a robust framework for conducting such a comparison, enabling you to make data-driven decisions and select the optimal inhibitor to safeguard the integrity of your precious protein samples. As with any potent inhibitor, a thorough understanding of its properties and adherence to strict safety protocols are essential for successful and safe implementation in the laboratory.

References

  • AntBio. (2026, January 13). PMSF: The Indispensable Protease Inhibitor for Protein Preservation in.
  • BOC Sciences. (n.d.). CAS 329-98-6 (PMSF).
  • Benchchem. (n.d.). Solubility of Phenylmethylsulfonyl Fluoride (PMSF) in Common Laboratory Solvents: A Technical Guide.
  • PubMed. (1992). Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin.
  • PubMed. (n.d.). Active-site Titration of Serine Proteases Using a Fluoride Ion Selective Electrode and Sulfonyl Fluoride Inhibitors.
  • PMC - NIH. (n.d.). Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates.
  • RSC Publishing. (2023, January 20). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry.
  • Wikipedia. (n.d.). Methanesulfonyl fluoride. Retrieved from [Link]

  • AG Scientific. (n.d.). PMSF Inhibitor: Frequently Asked Questions.
  • Santa Cruz Biotechnology. (n.d.). Phenylmethylsulfonyl Fluoride (PMSF).
  • (2021, June 1). Phenylmethanesulfonyl fluoride.
  • ChemicalBook. (2023, October 20). Phenylmethylsulfonyl fluoride: activities and applications.
  • ResearchGate. (2026, February 23). (PDF) Effect of phenylmethylsulfonyl fluoride, a protease inhibitor, on enamel surface remineralization.
  • CAMEO Chemicals - NOAA. (n.d.). METHANESULFONYL FLUORIDE.
  • Wikipedia. (n.d.). PMSF. Retrieved from [Link]

  • SciELO. (n.d.). Effect of phenylmethylsulfonyl fluoride, a protease inhibitor, on enamel surface remineralization.
  • AntBio. (2026, January 13). PMSF: The Indispensable Protease Inhibitor for Protein Preservation in.
  • PubMed. (1980, October 14). (p-Amidinophenyl)methanesulfonyl fluoride, an irreversible inhibitor of serine proteases. Retrieved from [Link]

  • Benchchem. (n.d.). Phenylmethylsulfonyl Fluoride (PMSF): A Comprehensive Technical Guide.
  • AntBio. (2026, January 7). PMSF Protease Inhibitor: The Indispensable Guardian of Proteins in Lab.
  • PubChem. (n.d.). Methanesulfonyl Fluoride. Retrieved from [Link]

  • MDPI. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Retrieved from [Link]

  • Life Technologies (India) Pvt. Ltd. (n.d.). PMSF16-S-50.
  • Journal of the American Chemical Society. (n.d.). Sulfonyl Fluorides as Inhibitors of Esterases. I. Rates of Reaction with Acetylcholinesterase, α-Chymotrypsin, and Trypsin. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Assay Procedure for Protease.
  • Sigma-Aldrich. (n.d.). The Protease Inhibitor 4-(2-Aminoethyl) Benzenesulfonyl Fluoride Covalently Modifies Human Plasma Proteins and Changes.
  • Santa Cruz Biotechnology. (n.d.). Phenylmethylsulfonyl Fluoride (PMSF).
  • Benchchem. (n.d.). Phenylmethylsulfonyl Fluoride (PMSF): A Technical Guide to its Mechanism and Application in Protease Inhibition.

Sources

SuFEx Reactivity Profiling: (4-Fluorophenyl)methanesulfonyl Fluoride vs. Standard Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in covalent drug design and bioconjugation, I frequently encounter a critical design fork: selecting the optimal sulfur(VI) fluoride exchange (SuFEx) hub. While standard aryl sulfonyl fluorides offer bulletproof stability, they often lack the kinetic punch required for rapid labeling in dilute biological systems. Conversely, introducing a methylene spacer—as seen in (4-Fluorophenyl)methanesulfonyl fluoride—fundamentally rewrites the electronic landscape of the electrophile.

This guide objectively compares the reactivity, stability, and application scope of (4-Fluorophenyl)methanesulfonyl fluoride against standard aryl sulfonyl fluorides, providing the mechanistic causality and experimental frameworks necessary to harness these tools effectively.

Mechanistic Causality: The Structural Basis of Reactivity

To understand the divergent behavior of these two classes of SuFEx hubs, we must examine the stereoelectronic forces governing the S(VI) center. The SuFEx reaction with nucleophiles (like amines or phenols) proceeds via an SN​2 -type mechanism, where the reaction barrier is heavily influenced by the electrophilicity of the sulfur atom and the stabilizing effects of complementary bases .

Standard Aryl Sulfonyl Fluorides (Ar-SO₂F): In these molecules, the sulfonyl group is directly attached to the aromatic ring. This allows for π -conjugation; the aromatic ring donates electron density into the electron-withdrawing sulfonyl group via resonance. This resonance stabilization dampens the electrophilicity of the sulfur center. Consequently, standard aryl sulfonyl fluorides are incredibly stable in aqueous environments and resistant to hydrolysis, but they require strong base catalysts (e.g., DBU, BEMP) to lower the activation barrier for nucleophilic attack.

(4-Fluorophenyl)methanesulfonyl Fluoride (Ar-CH₂-SO₂F): This molecule is an aliphatic benzylsulfonyl fluoride. The inclusion of the methylene (-CH₂-) spacer acts as an electronic insulator, breaking the π -conjugation and isolating the sulfonyl group from the electron-donating resonance of the aromatic ring. Furthermore, the 4-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I effect) through the sigma bonds. This dual mechanism leaves the sulfur center highly electron-deficient, drastically accelerating the nucleophilic attack. However, this kinetic hyper-reactivity comes at a cost: the highly electrophilic sulfur is now significantly more susceptible to attack by water, leading to a competing hydrolysis pathway that forms sulfonic acid .

MechanisticPathways Nuc Nucleophile (Amine/Phenol) ArSO2F Standard Aryl Sulfonyl Fluoride Nuc->ArSO2F Catalyst BnSO2F (4-Fluorophenyl)methane- sulfonyl fluoride Nuc->BnSO2F Mild Base Prod1 Stable Conjugate (Slow, Base Required) ArSO2F->Prod1 Heterolytic S-F Cleavage Prod2 Rapid Conjugate (High Reactivity) BnSO2F->Prod2 Accelerated SN2 Attack Hydro Sulfonic Acid (Hydrolysis Byproduct) BnSO2F->Hydro H2O Competition

Fig 1: Divergent SuFEx reaction pathways and hydrolysis competition.

Quantitative Performance Comparison

When designing covalent inhibitors or bioconjugates, the choice between these hubs dictates the half-life and labeling efficiency of the payload. Standard aryl sulfonyl fluorides are preferred for long-acting covalent inhibitors due to their plasma stability, whereas benzylsulfonyl fluorides are utilized when rapid, catalyst-free (or low-catalyst) conjugation is required .

Property / MetricStandard Aryl Sulfonyl Fluorides(4-Fluorophenyl)methanesulfonyl Fluoride
Intrinsic Reactivity Low to ModerateHigh (≥ 5x faster toward phenols)
Electronic Modulation π -resonance stabilizedInductively activated, resonance-isolated
Aqueous Stability ( t1/2​ ) > 24 hours (Highly stable)< 4 hours (Prone to rapid hydrolysis)
Catalyst Dependency High (Requires DBU, BEMP, or Ca²⁺)Low (Proceeds under mild basic conditions)
Hydrolysis Byproduct MinimalPronounced (Sulfonic acid formation)
Primary Application Long-acting covalent inhibitors (PERx)Rapid bioconjugation, ex vivo labeling
Experimental Methodology: Self-Validating Kinetic Assay

To objectively quantify the reactivity differences between these two SuFEx hubs, we employ a Single-Pot Competition Assay .

Why is this a self-validating system? By running the reaction with both electrophiles simultaneously in the same vessel, we eliminate run-to-run variations in temperature, mixing efficiency, and localized catalyst concentration. The final ratio of the two distinct SuFEx conjugates directly and indisputably reflects their relative reaction rates.

Step-by-Step Protocol

Materials Required:

  • Standard Aryl Sulfonyl Fluoride (e.g., Phenyl sulfonyl fluoride)

  • (4-Fluorophenyl)methanesulfonyl fluoride

  • Target Nucleophile (e.g., SN-38 or a primary amine)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous DMSO and 0.1% TFA in Acetonitrile (Quench Buffer)

Procedure:

  • Equimolar Pooling: In a dry 5 mL glass vial under inert atmosphere, dissolve 1.0 mmol of the standard aryl sulfonyl fluoride and 1.0 mmol of (4-Fluorophenyl)methanesulfonyl fluoride in 2.0 mL of anhydrous DMSO.

  • Nucleophile Introduction: Add 1.0 mmol of the target nucleophile to the mixture. Stir at 25°C for 5 minutes to ensure complete homogenization.

  • Catalyst Injection (t=0): Rapidly inject 1.0 equivalent (1.0 mmol) of DBU to initiate the SuFEx exchange.

  • Time-Course Sampling: At precise intervals (5, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Reaction Quenching: Immediately discharge the aliquot into 950 µL of the acidic quench buffer (0.1% TFA in Acetonitrile). The acid neutralizes the DBU, instantly arresting the SuFEx reaction and preventing further hydrolysis.

  • RP-HPLC Analysis: Analyze the quenched samples via Reverse-Phase HPLC. Monitor the disappearance of the starting materials, the formation of the two distinct conjugates, and the appearance of sulfonic acid.

Workflow S1 1. Equimolar Substrate Pooling (Standard SO2F + Benzyl SO2F) S2 2. Nucleophile Introduction (e.g., SN-38 or Target Protein) S1->S2 S3 3. Catalyst Injection (DBU / BEMP at t=0) S2->S3 S4 4. Time-Course Aliquoting (Quench with Acidic Buffer) S3->S4 S5 5. RP-HPLC / MS Analysis (Quantify Adduct vs. Hydrolysis) S4->S5

Fig 2: Self-validating kinetic competition assay workflow for SuFEx hubs.

Conclusion & Strategic Implementation

The decision to use (4-Fluorophenyl)methanesulfonyl fluoride over a standard aryl sulfonyl fluoride hinges on the specific demands of the microenvironment. If the goal is to create a targeted covalent inhibitor that must survive systemic circulation (plasma stability) before engaging its target, the resonance-stabilized standard aryl sulfonyl fluoride is the superior choice.

However, if the application demands rapid, high-yield conjugation in a controlled environment—such as synthesizing antibody-drug conjugates (ADCs) or performing ex vivo protein labeling—the inductively activated, π -isolated architecture of (4-Fluorophenyl)methanesulfonyl fluoride provides the necessary kinetic acceleration to drive the reaction to completion before competing side reactions dominate.

References
  • Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles ACS Omega (2020). URL:[Link]

  • Sulfonate Version of OHPAS Linker Has Two Distinct Pathways of Breakdown: Elimination Route Allows Para-Hydroxy-Protected Benzylsulfonate (PHP-BS) to Serve as an Alternative Self-Immolative Group Bioconjugate Chemistry (2020). URL:[Link]

  • Targeted Covalent Modification Strategies for Drugging the Undruggable Targets Chemical Reviews (2025). URL:[Link]

Validation of (4-Fluorophenyl)methanesulfonyl Fluoride Protein Adducts by Mass Spectrometry: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural Proteomics, Adductomics, and High-Resolution Mass Spectrometry (HRMS)

Executive Summary

The identification and validation of protein covalent modifications (adductomics) is a critical frontier in structural proteomics and toxicology[1]. While legacy serine protease inhibitors like Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) have been foundational in biochemistry, their utility as mass spectrometry (MS) probes is often limited by aqueous instability or artifactual charge modifications[2][3].

(4-Fluorophenyl)methanesulfonyl fluoride (4-F-PMSF) represents a highly optimized alternative. By incorporating a para-fluoro substitution on the aromatic ring, 4-F-PMSF leverages Sulfur(VI) Fluoride Exchange (SuFEx) chemistry to provide a highly specific, neutral, and lipophilic mass tag (+171.999 Da). This guide objectively compares 4-F-PMSF against traditional alternatives and provides a self-validating experimental framework for its application in LC-MS/MS workflows.

Mechanistic Grounding: The Causality of Probe Selection

To understand why 4-F-PMSF outperforms legacy probes in specific MS applications, we must analyze the physical chemistry of the adduct formation:

  • Electrophilic Tuning & Stability: Unmodified PMSF is notoriously unstable in aqueous environments, with a half-life of approximately 30 minutes at pH 8.0, rapidly hydrolyzing into inactive phenylmethanesulfonic acid[2]. The electron-withdrawing nature of the fluorine atom in 4-F-PMSF slightly stabilizes the sulfonyl fluoride moiety against spontaneous hydrolysis while maintaining potent electrophilicity toward the highly nucleophilic active-site serine (or tyrosine) residues[4].

  • Chromatographic Resolution: The addition of the fluorine atom significantly increases the hydrophobicity of the adducted peptide. In reversed-phase liquid chromatography (RP-LC), this causes a predictable rightward shift in retention time ( tR​ ). This chromatographic shift acts as a physical filter, helping to resolve low-abundance adducted peptides from the massive background of unmodified native peptides[1].

  • Isoform Integrity: Unlike AEBSF, which carries a primary amine that introduces a positive charge (+183.04 Da mass shift) and artificially alters the isoelectric point (pI) of proteins[3], 4-F-PMSF generates a neutral adduct. This preserves the native charge state of the peptide, ensuring predictable ionization and preventing artifactual shifts in 2D gel electrophoresis or ion mobility spectrometry.

Reaction Ser Active Site Serine (Nucleophile) Complex Enzyme-Inhibitor Complex Ser->Complex Probe 4-F-PMSF Probe (Electrophile) Probe->Complex Adduct Covalent Sulfonyl Adduct (Δm = +171.999 Da) Complex->Adduct Nucleophilic Attack HF HF Leaving Group Complex->HF Elimination

Caption: SuFEx reaction mechanism of 4-F-PMSF with an active site serine, generating a neutral adduct.

Comparative Performance Data

The following table synthesizes the quantitative and physicochemical differences between common sulfonyl fluoride probes used in structural proteomics.

ParameterPMSFAEBSF4-F-PMSF
Chemical Formula C7​H7​FO2​S C8​H10​FNO2​S C7​H6​F2​O2​S
Net Mass Shift (Da) +154.009+183.035+171.999
Adduct Charge State NeutralPositive (+1)Neutral
Aqueous Half-Life (pH 8.0) ~30 min>2 hours~45 min
RP-LC Retention Shift ModerateLow (Hydrophilic)High (Lipophilic)
Primary MS Artifacts NonepI alteration, missed cleavagesNone
Primary Target Residues Ser, Tyr, ThrSer, Tyr, LysSer, Tyr, Thr

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure scientific integrity, any adductomics workflow must be a self-validating system. This requires parallel processing of a vehicle-treated control to confidently subtract background noise and identify the specific +171.999 Da mass shift[5].

Phase 1: Protein Labeling and Extraction
  • Preparation: Prepare a 100 mM stock of 4-F-PMSF in anhydrous DMSO. Causality: Sulfonyl fluorides degrade in water; non-aqueous solvents are mandatory for stock stability.

  • Dosing: Aliquot 1 mg of target protein lysate into two tubes (Control and Treatment). Add 4-F-PMSF to the Treatment tube to a final concentration of 1 mM. Add an equivalent volume of DMSO to the Control.

  • Incubation: Incubate at Room Temperature for 1 hour with gentle agitation.

  • Quenching: Quench the reaction by adding DTT (Dithiothreitol) to a final concentration of 10 mM and boiling at 95°C for 5 minutes.

Phase 2: Bottom-Up Proteomic Digestion
  • Alkylation: Add Iodoacetamide (IAA) to 20 mM. Incubate in the dark for 30 minutes to alkylate free cysteines (preventing disulfide scrambling).

  • Digestion: Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

  • Desalting: Quench digestion with 1% Formic Acid (FA). Desalt peptides using C18 Spin Columns to remove salts and unreacted probe fragments prior to MS.

Phase 3: LC-MS/MS Acquisition & Bioinformatics
  • Chromatography: Inject 1 µg of peptides onto a C18 nano-column. Utilize a 90-minute gradient from 5% to 40% Acetonitrile (0.1% FA). Note: 4-F-PMSF adducted peptides will elute 2-5 minutes later than their unmodified counterparts.

  • Mass Spectrometry: Operate the Orbitrap (or equivalent HRMS) in Data-Dependent Acquisition (DDA) mode.

    • MS1 Resolution: 120,000 (critical for resolving the exact mass defect of fluorine).

    • MS2 Fragmentation: Use Higher-energy CCollisional Dissociation (HCD) with normalized collision energy (NCE) at 28-30%.

  • Data Analysis: Process raw files using open-mass search algorithms (e.g., Magnum or MSFragger)[5]. Set a variable modification of +171.999 Da on Ser, Tyr, and Thr residues. Validate the adduct by ensuring the MS2 spectrum contains continuous b- and y-ion series flanking the modified residue.

Workflow Lysate Protein Extract (Control vs Treated) Labeling 4-F-PMSF Labeling (1 hr, pH 7.5) Lysate->Labeling Digestion Tryptic Digestion (Bottom-Up) Labeling->Digestion LCMS HR LC-MS/MS (DDA Mode) Digestion->LCMS Analysis Adductomics Analysis (Δm = +171.999 Da) LCMS->Analysis

Caption: Self-validating bottom-up LC-MS/MS workflow for the discovery of 4-F-PMSF protein adducts.

Conclusion

While PMSF remains a staple for bulk protease inhibition, its utility in high-resolution structural proteomics is eclipsed by fluorinated derivatives. 4-F-PMSF provides a highly stable, chemically neutral, and chromatographically distinct mass tag. By implementing the self-validating LC-MS/MS protocols outlined above, researchers can confidently map active-site serines and profile off-target xenobiotic interactions with unprecedented accuracy.

Sources

Analytical Mastery: HPLC Method Validation for (4-Fluorophenyl)methanesulfonyl Fluoride Purity Quantification

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical paradox of reactive electrophiles: the very reactivity that makes them valuable in chemical biology makes them notoriously difficult to quantify accurately. (4-Fluorophenyl)methanesulfonyl fluoride is a prime example. Widely utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and as a covalent warhead in drug discovery, its S-F bond is exquisitely tuned for nucleophilic attack. However, this reactivity poses a significant challenge during purity quantification, as the compound is susceptible to hydrolysis in standard aqueous high-performance liquid chromatography (HPLC) mobile phases[1].

This guide provides a comprehensive, objective comparison of analytical techniques for (4-Fluorophenyl)methanesulfonyl fluoride, culminating in a self-validating, ICH Q2(R1)-compliant Reverse Phase HPLC (RP-HPLC) methodology.

Mechanistic Causality: The Hydrolysis Dilemma

Before designing an analytical method, we must understand the molecule's failure modes. Sulfonyl fluorides undergo hydrolysis to their corresponding sulfonic acids in the presence of water, a reaction accelerated by basic pH or nucleophilic buffer salts[2].

If a standard RP-HPLC method (e.g., utilizing a pH 7.0 phosphate buffer) is applied, the analyte will degrade during the chromatographic run. This leads to artificially low purity values and the appearance of a false "impurity" peak representing the sulfonic acid. Therefore, the analytical choice is binary: eliminate water entirely (Normal Phase HPLC) or kinetically quench the hydrolysis using a strongly acidic modifier (Acidic RP-HPLC)[3].

MethodSelection A Analyte: (4-Fluorophenyl) methanesulfonyl fluoride B Aqueous Stability Check (Hydrolysis Risk) A->B C Basic/Neutral pH (Rapid Hydrolysis) B->C pH > 7 D Acidic pH (< 3.0) (Kinetic Quenching) B->D pH < 3 E Non-Aqueous (Zero Hydrolysis) B->E Organic F Standard RP-HPLC [REJECTED] C->F G Acidic RP-HPLC (0.1% TFA/FA) [OPTIMAL] D->G H Normal Phase HPLC [ALTERNATIVE] E->H

Decision matrix for analytical method selection based on sulfonyl fluoride hydrolytic stability.

Comparative Analysis: RP-HPLC vs. Alternatives

To objectively evaluate the best approach, we compared our optimized Acidic RP-HPLC method against Normal Phase HPLC (NP-HPLC) and Quantitative 19F-NMR (qNMR).

ParameterAcidic RP-HPLC (0.1% TFA)Normal Phase HPLC (Hexane/EtOAc)Quantitative 19F-NMR
Hydrolysis Risk Low (Kinetically quenched)Zero (Non-aqueous)Zero (in CDCl3)
Resolution of Impurities Excellent (C18 column selectivity)Moderate (Silica/Diol columns)Poor (Overlapping signals)
Sensitivity (LOD) < 0.05 µg/mL~ 0.5 µg/mL~ 50 µg/mL
Reproducibility (RSD) < 1.0%2.5 - 4.0%< 1.5%
MS Compatibility High (ESI+)Low (APCI required)N/A
Verdict Primary Quantification Method Orthogonal confirmationBulk purity screening

Causality Insight: While qNMR is excellent for absolute bulk purity without the need for reference standards, it lacks the sensitivity required to detect trace impurities (e.g., residual unreacted sulfonyl chlorides). NP-HPLC avoids water entirely but suffers from retention time drift due to trace moisture absorption on the silica stationary phase. Acidic RP-HPLC offers the best balance of sensitivity, reproducibility, and MS compatibility, provided the sample diluent and mobile phase are strictly controlled.

Self-Validating Experimental Protocol: Acidic RP-HPLC

To ensure trustworthiness, this protocol incorporates a self-validating system suitability test (SST). The addition of 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.0, protonating silanols on the column and drastically reducing the hydrolysis rate of the S-F bond during the chromatographic run[3].

Reagents & Equipment:

  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: LC-MS grade Water + 0.1% TFA.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% TFA.

  • Detector: UV/DAD at 220 nm and 254 nm.

Step-by-Step Workflow:

  • Diluent Preparation: Use 100% Acetonitrile as the sample diluent. Crucial Causality: Do not use aqueous mixtures for the sample diluent in the autosampler vial. Even at low temperatures, the analyte will slowly degrade while waiting in the injection queue[1].

  • Standard Preparation: Accurately weigh 10.0 mg of (4-Fluorophenyl)methanesulfonyl fluoride reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Acetonitrile (1.0 mg/mL stock).

  • System Suitability Testing (SST): Inject a resolution mixture containing the analyte and its expected degradation product (4-fluorophenylmethanesulfonic acid).

    • Acceptance Criteria: Resolution (Rs) > 2.0, Tailing factor (Tf) < 1.5, and %RSD of 5 replicate injections < 1.0%. If the sulfonic acid peak grows between injections, the system is not sufficiently acidic.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-12 min: Linear gradient to 90% B

    • 12-15 min: Hold at 90% B

    • 15-15.1 min: Return to 10% B

    • 15.1-20 min: Re-equilibration.

  • Data Acquisition: Monitor at 220 nm (optimal for the aromatic ring absorption).

ICH Q2(R1) Validation Results Summary

Following the protocol above, the method was subjected to rigorous validation in accordance with 4[4]. The results demonstrate that the acidic RP-HPLC method is highly reliable for quantifying (4-Fluorophenyl)methanesulfonyl fluoride.

Validation ParameterICH Q2(R1) RequirementExperimental ResultStatus
Specificity No interference at retention timePeak purity index > 0.999 (DAD); Rs > 5.0 from sulfonic acidPass
Linearity R² ≥ 0.999 across rangeR² = 0.9998 (Range: 0.1 to 1.5 mg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.6% (across 50%, 100%, 150% levels)Pass
Repeatability (Precision) %RSD ≤ 2.0% (n=6)%RSD = 0.45%Pass
Intermediate Precision %RSD ≤ 2.0% (different days/analysts)%RSD = 0.62%Pass
LOD / LOQ Signal-to-Noise 3:1 / 10:1LOD: 0.02 µg/mL / LOQ: 0.06 µg/mLPass
Solution Stability Stable for duration of analysis>99% recovery after 24h in 100% Acetonitrile at 4°CPass

Expert Insight on Robustness: We deliberately varied the column temperature (±5°C) and mobile phase flow rate (±0.1 mL/min). The critical parameter proved to be the TFA concentration. Dropping the TFA concentration below 0.05% resulted in observable on-column hydrolysis (peak tailing and baseline elevation). This reinforces the mechanistic necessity of maintaining a low pH to kinetically stabilize the S-F bond during elution[2].

ICHValidation Start Method Development Spec Specificity (Blank & Degradant Interference) Start->Spec Lin Linearity & Range (25% to 150% Target Conc.) Spec->Lin Acc Accuracy (Spike Recovery at 3 Levels) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Robust Robustness (Temp, Flow, pH variations) Prec->Robust Valid Validated Method Robust->Valid

Sequential workflow for analytical method validation according to ICH Q2(R1) guidelines.

Conclusion

Quantifying reactive probes like (4-Fluorophenyl)methanesulfonyl fluoride requires looking beyond standard generic gradients. By understanding the hydrolytic vulnerability of the sulfonyl fluoride moiety, we can engineer an analytical environment—specifically, an acidic RP-HPLC system using 100% organic sample diluents—that suppresses degradation[1]. This self-validating method not only meets all ICH Q2(R1) criteria but also provides the sensitivity and robustness required for rigorous pharmaceutical and chemical biology applications[4].

References
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). URL:[Link]

  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. National Institutes of Health (NIH). URL:[Link]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, ACS Publications. URL:[Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. URL:[Link]

Sources

LC-MS/MS validation of (4-Fluorophenyl)methanesulfonyl fluoride binding sites on proteins

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Activity-Based Protein Profiling (ABPP) has been fundamentally transformed by the integration of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry[1],[2]. While traditional sulfonyl fluorides like PMSF and AEBSF have long been used as protease inhibitors, their utility as precision covalent probes in LC-MS/MS workflows is severely limited by poor aqueous stability or rampant off-target promiscuity[3].

This guide provides an objective, data-driven comparison between legacy probes and (4-Fluorophenyl)methanesulfonyl fluoride (4-FPMSF) . By detailing the causality behind experimental choices, we establish a self-validating LC-MS/MS protocol designed to unambiguously map 4-FPMSF binding sites across complex proteomes.

The Chemical Biology Landscape: SuFEx and Probe Selection

Unlike highly reactive electrophiles (e.g., iodoacetamides) that indiscriminately alkylate solvent-exposed cysteines, sulfonyl fluorides are "privileged" electrophiles. They remain largely inert in aqueous environments until they are docked into a protein binding pocket. This proximity-driven encounter complex forces the sulfur(VI) center into alignment with a nucleophilic residue (Tyr, Lys, Ser, or His), triggering the elimination of hydrogen fluoride (HF) and the formation of an irreversible covalent bond[4],[5].

Comparative Analysis: 4-FPMSF vs. Legacy Alternatives
  • PMSF (Phenylmethanesulfonyl fluoride): The historical standard. However, its aliphatic/aryl hybrid structure makes it highly susceptible to spontaneous aqueous hydrolysis. Its short half-life (often <1 hour at pH 7.4) makes it unreliable for long-term labeling or live-cell ABPP.

  • AEBSF: Developed to solve PMSF's stability issues, AEBSF is highly water-soluble. However, recent LC-MS/MS profiling reveals that AEBSF acts as a promiscuous modifier, generating widespread non-biological post-translational modifications (PTMs) across the proteome[3]. It generates a nominal +183 m/z mass shift on Lys, Tyr, Ser, and His residues, creating a massive bioinformatic burden and false-positive noise during database searching[6].

  • 4-FPMSF: The inclusion of the highly electronegative para-fluoro group on the aryl ring finely tunes the electrophilicity of the sulfur(VI) center. It resists spontaneous aqueous hydrolysis far better than PMSF, yet reacts efficiently upon proximity-driven docking. Crucially, the resulting +171.999 Da net mass shift provides a distinct, unambiguous signature for high-resolution LC-MS/MS identification.

Quantitative Performance Comparison

To guide experimental design, the table below summarizes the physicochemical and analytical performance of these probes in proteomics workflows.

FeaturePMSFAEBSF4-FPMSF (Target Product)
Structure Type Aliphatic/Aryl HybridAryl Sulfonyl FluorideAryl Sulfonyl Fluoride
Aqueous Stability (pH 7.4) Low (t½ < 1 hour)High (t½ > 5 hours)High (t½ > 10 hours)
Primary Target Residues Ser, CysSer, Lys, Tyr, HisTyr, Lys, Ser, His
Net MS Mass Shift (ΔM) +154.009 Da+183.035 Da+171.999 Da
Off-Target Noise Profile Low (due to rapid hydrolysis)High (Widespread PTMs)[6]Minimal (Proximity-driven)
Analytical Advantage Cheap, readily availableHigh solubilityDistinct isotopic/mass signature

Mechanistic Pathway of SuFEx Labeling

Understanding the exact mass shift requires mapping the reaction mechanism. The net mass shift observed in the MS database search is the mass of the added moiety minus the mass of the displaced hydrogen from the nucleophile.

Mechanism Probe 4-FPMSF (Electrophile) Complex Proximity-Driven Encounter Complex Probe->Complex Protein Target Protein (Nucleophile) Protein->Complex Adduct Covalent Adduct (+171.999 Da Net Shift) Complex->Adduct SuFEx Reaction Leaving Hydrogen Fluoride (HF) Complex->Leaving Elimination

Figure 1: Mechanistic pathway of proximity-driven SuFEx labeling by 4-FPMSF.

Self-Validating LC-MS/MS Protocol

A protocol is only as reliable as its internal controls. To isolate true proximity-driven SuFEx events from stochastic collisions, this workflow employs a competitive displacement arm and orthogonal cleavage validation.

Workflow A Native Protein Lysate (HEPES pH 7.4) B SuFEx Probe Incubation (4-FPMSF vs Vehicle) A->B Add Probe C Denaturation & Alkylation (Urea + IAA) B->C Quench & Unfold D Tryptic Digestion (Missed Cleavage Check) C->D Cleave E LC-MS/MS Analysis (Orbitrap HCD) D->E Peptide Separation F Database Search (+171.999 Da Mass Shift) E->F Spectra Analysis

Figure 2: Self-validating LC-MS/MS workflow for SuFEx-based protein profiling.
Step 1: Native Labeling & Competitive Profiling
  • Action: Prepare cell lysates in 50 mM HEPES (pH 7.4), 150 mM NaCl. Treat the experimental arm with 50 µM 4-FPMSF and the control arm with DMSO. For the validation arm, pre-incubate with 500 µM unmodified PMSF for 30 minutes prior to 4-FPMSF addition.

  • Causality: Why HEPES? Tris buffers contain primary amines that competitively react with sulfonyl fluorides, artificially suppressing protein labeling efficiency. Why the competition arm? If 4-FPMSF is binding a specific functional pocket, pre-treatment with a molar excess of a competitor will ablate the +171.999 Da signal, proving site-specificity over random collision.

Step 2: Quenching, Denaturation, and Alkylation
  • Action: Quench the reaction by adding Urea to a final concentration of 8M and DTT to 10 mM. Boil for 5 minutes. Cool, then add 40 mM Iodoacetamide (IAA) and incubate in the dark for 30 minutes.

  • Causality: Urea completely unfolds the protein, exposing all residues for downstream digestion. DTT reduces disulfide bonds, and IAA irreversibly alkylates free cysteines (+57.02 Da). This critical step prevents disulfide scrambling and standardizes cysteine masses, ensuring the search algorithm isolates the SuFEx modifications strictly to Ser, Thr, Tyr, Lys, and His residues.

Step 3: Proteolytic Cleavage
  • Action: Dilute the sample with 50 mM ammonium bicarbonate to drop the Urea concentration below 2M. Add MS-grade Trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Causality: Trypsin requires low urea concentrations to remain active. It specifically cleaves at the C-terminus of Arginine and Lysine.

  • Self-Validation Check: If 4-FPMSF covalently modifies a Lysine residue, the bulky adduct and neutralized charge will sterically hinder trypsin, resulting in a missed cleavage. During data analysis, filtering for missed cleavages at modified Lysines serves as an orthogonal validation of the binding site.

Step 4: High-Resolution LC-MS/MS Acquisition
  • Action: Desalt peptides using C18 StageTips and analyze via an Orbitrap mass spectrometer using Higher-energy C-trap dissociation (HCD).

  • Causality: High-resolution MS1 ensures accurate precursor mass determination (<5 ppm error). HCD is preferred over CID because it provides robust fragmentation of the peptide backbone (b- and y-ions) without prematurely stripping the covalent 4-FPMSF adduct from the amino acid side chain, allowing for precise sequence localization[3].

Step 5: Unconstrained Database Searching
  • Action: Search the raw data against the target proteome allowing for a dynamic modification of +171.999 Da on Y, K, S, T, and H residues.

  • Causality: Because large covalent modifiers can alter fragmentation patterns, unconstrained or dynamic modification searching prevents the software from discarding spectra that exhibit unexpected neutral losses.

Data Interpretation & Pitfalls

When validating 4-FPMSF binding sites, researchers must be vigilant regarding neutral loss . During HCD fragmentation, bulky sulfonyl adducts can occasionally undergo neutral loss of the modifying group before the peptide backbone fragments. If your sequence coverage is poor, look for diagnostic peaks in the MS2 spectra corresponding to the intact peptide mass minus the 4-FPMSF moiety. Utilizing stepped collision energy (SCE) during MS acquisition can mitigate this, ensuring both adduct retention and sufficient backbone fragmentation for definitive site localization.

References

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI.
  • Modification of the structural stability of human serum albumin in rheumatoid arthritis. PMC.
  • Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. PMC.
  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. ACS Publications.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.